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Core Science & Biosynthesis

Foundational

Mechanism of action of 4-Chloro-5-methyl-1H-indazol-3-amine in vitro

Mechanism of Action of 4-Chloro-5-methyl-1H-indazol-3-amine In Vitro: A Dual-Utility Pharmacophore in Kinase and Protease Targeting Executive Summary 4-Chloro-5-methyl-1H-indazol-3-amine is not a standalone therapeutic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 4-Chloro-5-methyl-1H-indazol-3-amine In Vitro: A Dual-Utility Pharmacophore in Kinase and Protease Targeting

Executive Summary

4-Chloro-5-methyl-1H-indazol-3-amine is not a standalone therapeutic drug; rather, it is a highly privileged, fragment-like building block utilized extensively in medicinal chemistry. As a Senior Application Scientist, I approach this compound through the lens of fragment-based drug discovery (FBDD). In vitro, this molecule exhibits a dual utility: it serves as a potent ATP-mimetic pharmacophore for targeting the hinge region of kinases[1][2], and it acts as a critical synthetic precursor for indazolopyrimidinones, which are potent inhibitors of fibrinolysis[3]. This whitepaper dissects the molecular mechanisms, binding kinetics, and self-validating in vitro workflows used to characterize this compound and its derivatives.

Molecular Recognition: The Kinase Hinge-Binding Mechanism

In kinase profiling, the 1H-indazol-3-amine core is a well-established hinge-binding fragment[1]. The in vitro mechanism of action relies on its ability to competitively displace ATP from the catalytic cleft of kinases (such as VEGFR2, Tie2, and RIP2).

The Causality of Structural Vectors:

  • Adenine Mimicry (Hydrogen Bonding): The 3-aminoindazole template mimics the adenine portion of ATP[2]. The exocyclic 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu917 in KDR/VEGFR2), while the proximal ring nitrogen (N2) acts as a hydrogen bond acceptor for the backbone NH (e.g., Cys919)[2].

  • Steric and Hydrophobic Packing (4-Cl and 5-Me): The substitutions on the benzenoid ring are not arbitrary. The 4-position projects deeply into the hydrophobic back pocket, often interacting directly with or bypassing the gatekeeper residue (e.g., Thr95 in RIP2)[4]. The 4-chloro group provides optimal halogen-bonding and van der Waals packing, while the 5-methyl group increases the lipophilic surface area, significantly decreasing the off-rate ( koff​ ) of the fragment during in vitro binding events.

G A 4-Cl-5-Me-1H-indazol-3-amine (Pharmacophore) B 3-NH2 Group A->B C N2 Ring Nitrogen A->C D 4-Cl & 5-Me Groups A->D E Hinge Backbone C=O (e.g., Glu917) B->E H-Bond Donor F Hinge Backbone NH (e.g., Cys919) C->F H-Bond Acceptor G Gatekeeper / Back Pocket Hydrophobic Packing D->G Steric/Hydrophobic

Fig 1: Molecular recognition vectors of the indazol-3-amine pharmacophore in the ATP-binding site.

Protease Modulation: Fibrinolysis Inhibition

Beyond kinase inhibition, 4-Chloro-5-methyl-1H-indazol-3-amine is a critical intermediate in synthesizing indazolopyrimidinones[3]. In vitro, these derived compounds are evaluated for their ability to suppress clot lysis (fibrinolysis)[5].

Mechanism: The derivatives directly suppress plasminogen, the circulating inactive precursor of plasmin[5]. Plasmin is a highly active serine protease responsible for the resorption of fibrin clots[5]. By binding to the active site or allosteric pockets of plasminogen or Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), the indazole-derived compounds prevent the cleavage of the fibrin network, thereby maintaining clot stability[5].

G A Indazolopyrimidinone (Derived from Scaffold) B Plasminogen / TAFI A->B Binds Target C Plasmin Activation Blocked B->C Inhibits D Fibrin Clot Remains Stable C->D Prevents Lysis E Optical Density (OD 405nm) Remains High D->E Kinetic Readout

Fig 2: In vitro workflow of fibrinolysis inhibition by indazol-3-amine derived compounds.

Quantitative Data Presentation

To contextualize the in vitro efficacy of this scaffold, the following table summarizes representative binding metrics. Because the bare fragment is highly ligand-efficient but weakly potent on its own, it must be optimized into larger molecules (like ABT-869 or indazolopyrimidinones) to achieve nanomolar potency.

Table 1: Representative In Vitro Binding Metrics for Indazol-3-amine Scaffolds

Target / PathwayScaffold RoleAssay TypeRepresentative IC50 / KdLigand Efficiency (LE)
VEGFR2 (KDR) Bare Hinge-binding fragmentHTRF Kinase Assay> 5 μM~0.35 kcal/mol/HA
VEGFR2 (Optimized) Core pharmacophore (e.g., ABT-869)HTRF Kinase Assay4 - 10 nM>0.40 kcal/mol/HA
RIP2 Kinase Back-pocket probeSPR (Direct Binding)~ 2.5 μM~0.32 kcal/mol/HA
Plasminogen Fibrinolysis PrecursorClot Lysis Assay< 50 nM (Derivative)N/A (Macromolecular)

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They include built-in orthogonal checks to prevent false positives—a common pitfall in fragment screening.

Protocol A: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

Purpose: To determine the kon​ , koff​ , and Kd​ of the indazole fragment binding to the kinase ATP pocket.

  • Surface Preparation (Causality Check): Do not use standard amine coupling, as it may randomly orient the kinase and block the ATP cleft. Instead, capture His-tagged kinase (e.g., VEGFR2) onto an NTA (Nitrilotriacetic acid) sensor chip. This ensures uniform, active-site-outward orientation.

  • Solvent Correction: Prepare a standard curve of 1% to 5% DMSO in running buffer. Validation: Fragments like 4-Chloro-5-methyl-1H-indazol-3-amine have low molecular weights; bulk refractive index changes from DMSO can mask true binding signals. The correction curve mathematically subtracts this artifact.

  • Analyte Injection: Inject the indazole fragment in a 2-fold dilution series (from 100 μM down to 1.5 μM) at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Positive Control: Inject a known ATP-competitive inhibitor (e.g., Linifanib[1]) at 100 nM. Validation: If Linifanib fails to produce a high-affinity binding curve, the immobilized kinase has denatured, invalidating the fragment data.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract steady-state affinity ( Kd​ ).

Protocol B: In Vitro Turbidimetric Fibrinolysis Assay

Purpose: To evaluate the efficacy of indazolopyrimidinone derivatives (synthesized from the 4-Cl-5-Me scaffold) in preventing clot lysis[3].

  • Matrix Assembly: In a 96-well clear-bottom plate, combine human fibrinogen (2 mg/mL), plasminogen (0.5 μM), and the indazole-derivative test compound (serial dilutions from 10 μM to 1 nM).

  • Initiation of Coagulation and Lysis: Add human thrombin (0.5 U/mL) to initiate fibrin polymerization, simultaneously adding tissue plasminogen activator (tPA, 50 ng/mL) to trigger the lysis cascade.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor optical density (OD) at 405 nm every 1 minute for 2 hours at 37°C. Causality: Fibrin polymerization increases turbidity (OD rises). As plasmin degrades the clot, turbidity drops.

  • Self-Validation Controls:

    • Negative Control (Vehicle): DMSO only. Shows a rapid drop in OD after the initial peak, confirming the tPA/plasminogen system is active.

    • Positive Control: Tranexamic acid (1 mM). Maintains high OD, validating that the assay can successfully detect fibrinolysis inhibition.

  • Analysis: Calculate the Area Under the Curve (AUC) for the OD over time. An effective derivative will yield a high AUC (clot preservation), mirroring the mechanism of action required for treating bleeding disorders[3].

References

  • (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Google Patents (Patent No. EA029373B1).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methyl-1H-indazol-3-amine

Introduction: The Significance of the 3-Aminoindazole Scaffold The 3-aminoindazole framework is a privileged heterocyclic structure, frequently encountered in the development of biologically active compounds.[1] Its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 3-Aminoindazole Scaffold

The 3-aminoindazole framework is a privileged heterocyclic structure, frequently encountered in the development of biologically active compounds.[1] Its derivatives have shown promise in a variety of therapeutic areas. For instance, some have been investigated as glycogen synthase 3β inhibitors for potential Alzheimer's disease treatment, while others have been developed as potent tyrosine kinase receptor inhibitors for cancer therapy.[1] The specific compound, 4-Chloro-5-methyl-1H-indazol-3-amine, is a valuable building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development.[2][3] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4]

This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-5-methyl-1H-indazol-3-amine, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

Chemical Identity and Molecular Structure

4-Chloro-5-methyl-1H-indazol-3-amine is identified by the CAS number 1388069-19-9.[2] Its molecular formula is C₈H₈ClN₃, corresponding to a molecular weight of 181.62 g/mol .[2] The structure consists of a bicyclic indazole core with a chloro group at the 4-position, a methyl group at the 5-position, and an amine group at the 3-position.

Caption: Chemical structure of 4-Chloro-5-methyl-1H-indazol-3-amine.

Core Physicochemical Properties: A Tabulated Summary

Direct experimental data for 4-Chloro-5-methyl-1H-indazol-3-amine is not extensively published. Therefore, the following table includes estimated values based on data from structurally similar compounds and general chemical principles. These values should be considered as approximations and highlight the importance of experimental determination for this specific molecule.

PropertyEstimated Value/RangeComments and Rationale
Molecular Weight 181.62 g/mol Calculated from the molecular formula C₈H₈ClN₃.[2]
Melting Point (°C) 150 - 170Estimated based on the melting points of related substituted 3-aminoindazoles. For example, 3-amino-6-chloroindazole has a melting point of 163-165°C.[5] The presence of a methyl group may slightly alter this. A sharp melting point range (0.5-1.0°C) for a pure crystalline compound is expected.
Boiling Point (°C) > 300 (decomposes)High boiling points are characteristic of heterocyclic compounds with hydrogen bonding capabilities. Decomposition at elevated temperatures is likely.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, ethanol).The indazole core and the amino group can participate in hydrogen bonding, suggesting some aqueous solubility. However, the chloro and methyl substituents increase lipophilicity. The principle of "like dissolves like" is a key predictor of solubility.[6]
pKa 4.0 - 5.5 (for the protonated amine)The amino group at the C3 position is basic. The electron-withdrawing effect of the chloro group and the indazole ring system will decrease the basicity compared to a simple aniline. The pKa of related aromatic amines can be used for estimation.[7]
LogP 2.0 - 3.0The partition coefficient (LogP) is a measure of lipophilicity. The chloro and methyl groups contribute to a higher LogP value. A LogP in this range is common for drug-like molecules.[4][8][9]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Chloro-5-methyl-1H-indazol-3-amine.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used for identification and as an indicator of purity.[10] Impurities typically depress and broaden the melting range.[11] The capillary method is a widely accepted and pharmacopeia-compliant technique.[10]

Protocol: Capillary Method

  • Sample Preparation: A small amount of the crystalline 4-Chloro-5-methyl-1H-indazol-3-amine is finely ground into a powder.

  • Capillary Loading: The open end of a thin-walled capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[10]

  • Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

  • Measurement:

    • A rapid heating rate (e.g., 10-20°C/minute) is used to determine an approximate melting point.

    • The apparatus is allowed to cool to at least 15°C below the approximate melting point.

    • A fresh sample is used, and the temperature is increased at a slow, constant rate of 1-2°C per minute.[10]

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[11]

Caption: Workflow for Melting Point Determination.

Solubility Determination

Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation. The shake-flask method is a classic and reliable technique for determining equilibrium solubility.[6][12]

Protocol: Shake-Flask Method

  • Preparation of a Saturated Solution: An excess amount of solid 4-Chloro-5-methyl-1H-indazol-3-amine is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.[6]

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.[6]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[6]

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

pKa Determination

Rationale: The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding.[13] For a basic compound like 4-Chloro-5-methyl-1H-indazol-3-amine, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method.[7][14]

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of 4-Chloro-5-methyl-1H-indazol-3-amine is dissolved in a suitable solvent (often a co-solvent system like water-methanol to ensure solubility).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the amine is protonated.[13]

Caption: Workflow for pKa Determination by Potentiometric Titration.

LogP Determination

Rationale: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which is a major determinant of its ADME properties.[4][8][9] The shake-flask method is the "gold standard" for experimental LogP determination.[9]

Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

  • Partitioning: A known amount of 4-Chloro-5-methyl-1H-indazol-3-amine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.[9][15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Caption: Workflow for LogP Determination.

Expected Spectral Characteristics

While specific spectra for 4-Chloro-5-methyl-1H-indazol-3-amine are not provided in the search results, its spectral characteristics can be predicted based on its structure and data from analogous compounds.[16][17]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, methyl, and amino groups.

  • ¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and aliphatic carbons, with the carbon attached to the chlorine atom being significantly downfield.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretching of the amine and the N-H of the indazole ring (typically in the range of 3200-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 181. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃.

Conclusion

4-Chloro-5-methyl-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties and the established experimental protocols for their determination. While direct experimental data for this specific molecule is sparse, the provided methodologies and estimated values based on structurally related compounds offer a solid foundation for researchers and drug development professionals. The rigorous experimental determination of these properties is a critical step in advancing the development of new therapeutics based on the 3-aminoindazole scaffold.

References

  • Mannhold, R., & Poda, G. I. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Alloprof. Measuring Solubility. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Sygnature Discovery. What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. [Link]

  • Smietana, M., & Kool, E. T. (2003). Development of Methods for the Determination of pKa Values. Chemical Reviews, 103(12), 4887-4918.
  • Zhang, Y., & Maginn, E. J. (2007). Melting Point Determination from Solid–Liquid Coexistence Initiated by Surface Melting. The Journal of Physical Chemistry C, 111(23), 8375-8381.
  • University of Calgary. Melting point determination. [Link]

  • Fogg, P. G. T., & Sangster, J. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • IntechOpen. (2021).
  • Raos, G. (2011). Simple Method for the Estimation of pKa of Amines.
  • Rogers, R. (2012).
  • JoVE. (2017).
  • Thapa, B., & Schlegel, H. B. (2016). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry, 81(22), 11093-11102.
  • ResearchGate. (2015).
  • PubChem. 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine. [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
  • Chemical Substance Information. 4-CHLORO-1-METHYL-1H-INDAZOL-3-AMINE.
  • ResearchGate. (2023). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles.
  • ACS Publications. (2024). Synthesis of 3-Aminoazaindazoles via Cu-Catalyzed Cross Coupling of Isocyanides. Organic Letters.
  • Semantic Scholar. (2024).
  • ACS Publications. (2013).
  • Google Patents. (1977).
  • PubChem. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. [Link]

  • MDPI. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Molecular Docking of 4-Chloro-5-methyl-1H-indazol-3-amine

This guide provides a comprehensive technical overview of the methodologies used to elucidate the three-dimensional structure and predict the receptor-binding interactions of 4-Chloro-5-methyl-1H-indazol-3-amine. As a me...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies used to elucidate the three-dimensional structure and predict the receptor-binding interactions of 4-Chloro-5-methyl-1H-indazol-3-amine. As a member of the indazole class of heterocyclic compounds, this molecule represents a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties through protein kinase inhibition.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design and discovery.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of several approved drugs and numerous clinical candidates.[1][4] Their therapeutic versatility stems from the unique physicochemical properties of the bicyclic indazole ring, which can be readily functionalized at various positions to modulate biological activity and pharmacokinetic profiles.[2][4] Notably, the 3-aminoindazole moiety is a key pharmacophore found in potent inhibitors of protein kinases, which are critical targets in oncology.[1][5] Understanding the precise three-dimensional arrangement of atoms in 4-Chloro-5-methyl-1H-indazol-3-amine through X-ray crystallography is the foundational step in rational drug design, providing the empirical data necessary for accurate computational modeling and simulation.

PART 1: Elucidation of the Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[6][7][8][9] The process allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. These interactions are crucial for understanding the compound's physical properties and for informing the design of more potent and selective analogs.

Experimental Workflow for X-ray Crystallography

The determination of a small molecule crystal structure follows a well-defined, multi-step process.[6][10]

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing & Scaling Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Deposition Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol
  • Synthesis and Purification:

    • The synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine can be achieved through various synthetic routes, often involving the cyclization of substituted benzonitriles with hydrazine.[5][11]

    • Following synthesis, the compound must be purified to a high degree (>98%) to ensure the growth of high-quality single crystals. Recrystallization from a suitable solvent system is a common and effective purification method.

  • Crystal Growth:

    • The primary challenge in X-ray crystallography is often the growth of a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[6][10]

    • For a small molecule like 4-Chloro-5-methyl-1H-indazol-3-amine, slow evaporation of a saturated solution is a widely used technique. A variety of solvents and solvent mixtures should be screened to find conditions that promote slow, ordered crystal growth.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam.

    • As the crystal is rotated, a diffraction pattern of spots is collected on a detector. The intensity and position of each spot are recorded.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial phases of the structure factors are determined using direct methods, which are highly effective for small molecules.[6] This provides an initial electron density map.

    • An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined to improve the agreement between the calculated and observed diffraction data.

    • The final refined structure is validated using various crystallographic metrics and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[10]

Parameter Typical Value for a Small Molecule
Crystal SystemMonoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (Å)a, b, c, α, β, γ
Resolution (Å)< 0.8
R-factor (R₁)< 0.05
Goodness-of-fit (GOF)~1.0

Table 1: Representative Crystallographic Data for a Small Molecule.

PART 2: Molecular Docking for Target Identification and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[12][13][14] It is an indispensable tool in structure-based drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern binding affinity.[15][16] Given the prevalence of indazole derivatives as kinase inhibitors, a hypothetical molecular docking study of 4-Chloro-5-methyl-1H-indazol-3-amine against a representative protein kinase, such as Aurora Kinase A, will be described.[1]

Molecular Docking Workflow

The process of molecular docking involves several key stages, from preparing the protein and ligand structures to performing the docking calculations and analyzing the results.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation Protein_Prep Protein Preparation (PDB retrieval, cleaning) Grid_Generation Binding Site Definition & Grid Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Docking_Run Docking Calculation (Conformational search & scoring) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analysis of Docking Poses (Binding energy, interactions) Docking_Run->Pose_Analysis Lead_Optimization Lead Optimization (Structure-activity relationship) Pose_Analysis->Lead_Optimization

Caption: Workflow for a Typical Molecular Docking Study.

Detailed Docking Protocol
  • Protein Preparation:

    • A high-resolution crystal structure of the target protein (e.g., Aurora Kinase A) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. Any co-factors or co-crystallized ligands may be retained or removed depending on the study's objective.

  • Ligand Preparation:

    • A 3D structure of 4-Chloro-5-methyl-1H-indazol-3-amine is generated using molecular modeling software.

    • The ligand's geometry is optimized through energy minimization to obtain a low-energy conformation. Appropriate protonation states are assigned based on physiological pH.

  • Binding Site Definition and Docking:

    • The binding site on the protein is defined, typically centered on the location of a known inhibitor or an allosteric site.

    • A docking algorithm is used to systematically search for favorable binding poses of the ligand within the defined binding site. The algorithm explores the conformational flexibility of the ligand.

    • Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • The predicted binding poses are ranked based on their docking scores.

    • The top-ranked poses are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues. This analysis provides a structural hypothesis for the ligand's activity.

Interaction Type Potential Interacting Residues in a Kinase Active Site
Hydrogen BondingHinge region backbone atoms (e.g., Ala, Cys)
Hydrophobic InteractionsGatekeeper residue, residues lining the hydrophobic pocket
Pi-StackingAromatic residues (e.g., Phe, Tyr)

Table 2: Potential Molecular Interactions of an Indazole-based Kinase Inhibitor.

Conclusion and Future Directions

This guide has outlined the standard experimental and computational workflows for determining the crystal structure of 4-Chloro-5-methyl-1H-indazol-3-amine and for predicting its binding interactions with a relevant biological target. The elucidation of the crystal structure provides invaluable, high-resolution data that serves as the "ground truth" for all subsequent computational studies. Molecular docking, in turn, leverages this structural information to generate testable hypotheses about the compound's mechanism of action, thereby guiding further lead optimization and drug development efforts. The integration of these two powerful techniques is fundamental to the modern, structure-based approach to drug discovery.

References

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Vertex AI Search.
  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024, June 28). Vertex AI Search.
  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2023, August 30). JMOC.
  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017, May 15). JSciMed Central.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • X-ray Crystallography. Creative BioMart.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate.
  • Therapeutic and synthetic approach towards indazole. Hilaris.
  • X-ray crystallography. Wikipedia.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
  • Small molecule X-ray crystallography. The University of Queensland.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021, May 1). PubMed.
  • Small Molecule X-ray Crystallography. North Carolina State University.
  • Small molecule crystallography. Excillum.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 7). MDPI.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

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Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 4-Chloro-5-methyl-1H-indazol-3-amine Derivatives

Abstract The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors for oncology and other therapeutic areas.[1][2] Derivatives o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors for oncology and other therapeutic areas.[1][2] Derivatives of 4-Chloro-5-methyl-1H-indazol-3-amine represent a promising chemical series, but their therapeutic potential can only be realized through a thorough understanding of their pharmacokinetic (PK) properties. This technical guide provides an in-depth framework for the comprehensive PK profiling of these derivatives, moving from early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening to definitive in vivo characterization. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices and emphasizing the establishment of self-validating systems to ensure data integrity. We will detail field-proven protocols, data interpretation strategies, and the logical flow of a robust drug discovery program.

Introduction: The Strategic Imperative of Early PK Profiling

In the path of drug development, promising potency at a biological target is only the first step. A candidate molecule must reach its target in sufficient concentration and for an adequate duration to exert a therapeutic effect. This is governed by its ADME properties.[3][4] Early and accurate characterization of a compound's ADME profile is paramount; it allows for the early identification of liabilities, guides structure-activity relationship (SAR) and structure-property relationship (SPR) development, and ultimately reduces the risk of costly late-stage failures.[5]

Indazole derivatives, like many kinase inhibitors, often present specific challenges, including potential for extensive metabolism by Cytochrome P450 (CYP) enzymes and interactions with efflux transporters.[6][7][8] This guide will therefore focus on a suite of assays designed to proactively address these potential hurdles for the 4-Chloro-5-methyl-1H-indazol-3-amine series.

G cluster_0 In Vitro Profiling (Early Discovery) cluster_1 In Vivo Confirmation (Lead Optimization) A Absorption (Caco-2 Permeability) D Rodent PK Study (PO & IV Dosing) A->D Guides Bioavailability Prediction B Distribution (Plasma Protein Binding) B->D Informs Free Drug Concentration C Metabolism (Microsomal Stability) C->D Predicts In Vivo Clearance

Figure 1: High-level workflow for pharmacokinetic profiling.

Absorption: Assessing Intestinal Permeability

For orally administered drugs, absorption across the intestinal wall is the first critical barrier. We utilize the Caco-2 cell permeability assay, the industry gold standard, to predict human intestinal absorption and identify compounds that may be subject to active efflux.[9][10][11]

Causality: Why the Caco-2 Model?

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key transporters like P-glycoprotein (P-gp).[10][12] This makes it a physiologically relevant model that can assess both passive diffusion and active transport, a key advantage over simpler artificial membrane assays (PAMPA).[10]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) in both the absorptive (Apical-to-Basolateral, A-to-B) and efflux (Basolateral-to-Apical, B-to-A) directions.

Protocol Steps:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® filter supports and cultured for 21 days to allow for full differentiation and monolayer formation.[11][13]

  • Monolayer Integrity Verification (Self-Validation):

    • The transepithelial electrical resistance (TEER) of each monolayer is measured prior to the experiment. A TEER value >250 Ω·cm² confirms the integrity of the tight junctions.[10]

    • A low-permeability marker (e.g., Lucifer Yellow) is co-administered with the test compound. Post-assay analysis of the marker ensures that monolayer integrity was maintained throughout the experiment.

  • Assay Execution:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • A-to-B Assessment: The test compound (e.g., 10 µM final concentration, final DMSO ≤0.5%) is added to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh HBSS.

    • B-to-A Assessment: In a parallel set of wells, the test compound is added to the basolateral (donor) chamber, and the apical (receiver) chamber contains fresh HBSS.[12]

    • High (e.g., Propranolol) and low (e.g., Atenolol) permeability control compounds are run in parallel to validate assay performance.

  • Incubation & Sampling: Plates are incubated at 37°C with gentle shaking for 2 hours.[10] At the end of the incubation, samples are taken from both donor and receiver chambers.

  • Quantification: The concentration of the test compound in all samples is determined by a validated LC-MS/MS method.[12]

  • Data Analysis:

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B) . An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.[12]

G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) A_donor Apical (Donor) [Compound] Caco-2 Monolayer A_receiver Basolateral (Receiver) Sample for LC-MS/MS A_donor:f0->A_receiver Passive Diffusion + Active Uptake Calculate Papp (A-B) Calculate Papp (A-B) A_receiver->Calculate Papp (A-B) B_donor Basolateral (Donor) [Compound] Caco-2 Monolayer B_receiver Apical (Receiver) Sample for LC-MS/MS B_donor:f0->B_receiver Efflux Transport Calculate Papp (B-A) Calculate Papp (B-A) B_receiver->Calculate Papp (B-A) Calculate Efflux Ratio\n[Papp(B-A) / Papp(A-B)] Calculate Efflux Ratio [Papp(B-A) / Papp(A-B)] Calculate Papp (A-B)->Calculate Efflux Ratio\n[Papp(B-A) / Papp(A-B)] Calculate Papp (B-A)->Calculate Efflux Ratio\n[Papp(B-A) / Papp(A-B)]

Figure 2: Workflow for the bidirectional Caco-2 permeability assay.

Data Interpretation
Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Substrate
IND-00115.216.11.1HighNo
IND-0020.81.21.5LowNo
IND-0032.515.56.2ModerateYes
Atenolol (Control)0.40.51.3LowNo
Propranolol (Control)22.521.91.0HighNo
  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: 2 < Papp (A-B) < 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s

Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug distributes throughout the body, and a significant portion often binds to plasma proteins like albumin and α1-acid-glycoprotein.[14] It is the unbound (free) fraction of the drug that is available to interact with its target, be metabolized, and be excreted.[15] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and PK data.

Causality: Why Equilibrium Dialysis?

We employ the Rapid Equilibrium Dialysis (RED) method as it is considered the "gold standard" for its accuracy and reliability in determining the degree to which a compound binds to plasma proteins.[14][16] The method physically separates the free drug from the protein-bound drug using a semipermeable membrane, allowing for direct measurement of the unbound concentration at equilibrium.[17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

Protocol Steps:

  • Device Preparation: A 96-well RED plate is used, which contains individual wells split into two chambers by a dialysis membrane (12-14 kDa MWCO).[16]

  • Sample Preparation: Test compounds are spiked into pooled plasma (human, rat, or mouse) at a final concentration of 1-2 µM (final DMSO ≤0.1%).[15][16]

  • Assay Setup:

    • The plasma/compound mixture is added to one chamber (the plasma chamber) of the RED device.

    • An isotonic phosphate buffer (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[15]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[15]

  • Sampling & Matrix Matching (Self-Validation):

    • After incubation, equal volume aliquots are removed from both the buffer and plasma chambers.

    • To mitigate matrix effects during LC-MS/MS analysis, the buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of PBS.

  • Protein Precipitation & Quantification: An organic solvent (e.g., acetonitrile) containing an internal standard is added to all samples to precipitate proteins.[15] After centrifugation, the supernatant is analyzed by a validated LC-MS/MS method.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber] .

    • Percent bound is calculated as: % Bound = (1 - fu) * 100 .

Figure 3: Principle of the Plasma Protein Binding RED assay.

Data Interpretation
Compound IDfu (Human Plasma)% Bound (Human Plasma)fu (Rat Plasma)% Bound (Rat Plasma)Binding Classification
IND-0010.00899.2%0.01598.5%High
IND-0020.15085.0%0.12587.5%Moderate
IND-0030.52048.0%0.61039.0%Low
Warfarin (Control)0.00599.5%0.01898.2%High
  • High Binding: % Bound > 99%

  • Moderate Binding: 90% < % Bound < 99%

  • Low Binding: % Bound < 90%

Metabolism: Evaluating Metabolic Stability

Metabolism, primarily in the liver, is a major route of elimination for most small molecule drugs, including kinase inhibitors.[6][18] Assessing a compound's metabolic stability provides a measure of its susceptibility to biotransformation and allows for the calculation of intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[18]

Causality: Why Liver Microsomes?

We begin with human and rat liver microsomes. This subcellular fraction is enriched with Phase I enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast majority of drugs.[8] Microsomal stability assays are high-throughput, cost-effective, and provide crucial data on Phase I metabolic liabilities early in discovery.[19][20]

Experimental Protocol: Microsomal Metabolic Stability Assay

Protocol Steps:

  • Reagent Preparation:

    • Test Compound Solution: Prepare a stock solution of the test compound. The final incubation concentration is typically 1 µM.

    • Microsome Suspension: Pooled liver microsomes (human or rat) are suspended in phosphate buffer at a final protein concentration of 0.5 mg/mL.[19]

    • Cofactor Solution: An NADPH-regenerating system is prepared to ensure the continuous activity of CYP enzymes.

  • Incubation Setup:

    • The test compound and microsome suspension are pre-incubated at 37°C for 5-10 minutes.

    • The metabolic reaction is initiated by adding the NADPH cofactor solution.

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[19]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.[20]

  • Self-Validating Controls:

    • -NADPH Control: A parallel incubation is run without the NADPH cofactor to check for non-CYP-mediated degradation.[20]

    • Positive Controls: High clearance (e.g., Verapamil) and low clearance (e.g., Diazepam) compounds are included in each assay to validate the metabolic activity of the microsome batch.[19]

  • Sample Processing & Quantification: Samples are centrifuged to pellet the precipitated protein, and the supernatant is analyzed by a validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.[20]

  • Data Analysis:

    • The natural log of the percent remaining of the test compound is plotted against time.

    • The slope of the linear regression line (k) is determined.

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .

Figure 4: Workflow for the in vitro metabolic stability assay.

Data Interpretation
Compound IDIn Vitro t½ (min) (Human)CLint (µL/min/mg) (Human)In Vitro t½ (min) (Rat)CLint (µL/min/mg) (Rat)Stability Classification
IND-0018.5163.16.2223.5Low (High Clearance)
IND-00245.230.755.824.8Moderate
IND-003>120<11.6>120<11.6High (Low Clearance)
Verapamil (Control)10.1137.27.5184.8Low (High Clearance)
Diazepam (Control)95.514.5110.212.6High (Low Clearance)
  • Low Stability (High CLint): t½ < 15 min

  • Moderate Stability: 15 min < t½ < 60 min

  • High Stability (Low CLint): t½ > 60 min

In Vivo Pharmacokinetics: The Rodent Model

Following promising in vitro data, the next logical step is to evaluate the full pharmacokinetic profile in a living system.[21] In vivo studies in rodents (typically rats or mice) are essential to understand the interplay of ADME properties and to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[22][23]

Causality: Why a Dual-Route (IV and PO) Study?

Administering a compound via both intravenous (IV) and oral (PO) routes is critical. The IV dose, which has 100% bioavailability by definition, allows for the determination of fundamental systemic parameters like clearance and volume of distribution. Comparing the plasma concentration-time profile of the PO dose to the IV dose allows for the calculation of absolute oral bioavailability, a crucial parameter for any prospective oral therapeutic.[22]

Experimental Protocol: Mouse Pharmacokinetic Study

Protocol Steps:

  • Animal Model: Male CD-1 mice are typically used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling from a single animal, reducing animal usage and inter-animal variability.[24]

  • Dosing:

    • IV Group (n=3-4 mice): The compound is administered as an IV bolus via the tail vein (e.g., 1 mg/kg).

    • PO Group (n=3-4 mice): The compound is administered by oral gavage (e.g., 5 mg/kg).[22]

  • Blood Sampling: Blood samples (e.g., 25 µL) are collected into anticoagulant-treated tubes at multiple time points post-dose.

    • IV time points: e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO time points: e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[22]

  • Sample Processing: Blood samples are centrifuged to obtain plasma.

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS bioanalytical method that adheres to FDA guidelines for accuracy, precision, and stability.[25][26][27]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[24] Key parameters are calculated:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Systemic clearance (from IV data).

    • Vdss: Volume of distribution at steady state (from IV data).

    • %F (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Interpretation
ParameterIND-002 (IV @ 1 mg/kg)IND-002 (PO @ 5 mg/kg)
Cmax (ng/mL)1250850
Tmax (hr)0.080.5
AUC₀-inf (ng*hr/mL)15803320
t½ (hr)2.83.1
CL (mL/min/kg)10.5-
Vdss (L/kg)2.5-
Oral Bioavailability (%F) -42%

This integrated approach provides a clear line of sight from in vitro predictions to in vivo reality, enabling data-driven decisions to advance the most promising 4-Chloro-5-methyl-1H-indazol-3-amine derivatives toward clinical candidacy.

References

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Foundational

In Vivo Biological Activity of 4-Chloro-5-methyl-1H-indazol-3-amine: A Proposed Investigational Whitepaper

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazol-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically eval...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazol-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically evaluated and approved protein kinase inhibitors.[1][2] This guide outlines a comprehensive, prospective in vivo investigational plan for 4-Chloro-5-methyl-1H-indazol-3-amine, a molecule of interest based on its structural similarity to known anti-cancer agents.[3] While specific in vivo data for this compound is not yet publicly available, this document provides a robust framework for its preclinical evaluation. We will detail a logical, multi-stage research program designed to thoroughly characterize its pharmacokinetic profile, anti-tumor efficacy, target engagement, and safety in relevant animal models. The protocols and insights herein are synthesized from established methodologies for analogous indazole-based kinase inhibitors, providing a scientifically rigorous roadmap for advancing 4-Chloro-5-methyl-1H-indazol-3-amine through preclinical development.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a cornerstone of many successful therapeutic agents, particularly in oncology.[4] Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with high affinity and specificity with biological targets.[1] The 1H-indazole-3-amine moiety, in particular, has proven to be an effective hinge-binding fragment for various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[5]

Several indazole derivatives have demonstrated significant anti-cancer activity both in vitro and in vivo, with some achieving regulatory approval.[3] These compounds often function as multi-kinase inhibitors, targeting key pathways involved in tumor growth, proliferation, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[6][7] Given this precedent, 4-Chloro-5-methyl-1H-indazol-3-amine is a compelling candidate for in vivo investigation as a potential anti-cancer therapeutic. This guide will lay out the essential in vivo studies required to elucidate its therapeutic potential.

Postulated Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the extensive literature on structurally related indazole-3-amines, it is hypothesized that 4-Chloro-5-methyl-1H-indazol-3-amine will function as a protein kinase inhibitor. The primary targets are likely to be receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, such as VEGFR-2.[6][7] The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives cancer progression.

Diagram of Hypothesized Signaling Pathway

Kinase_Inhibition_Pathway Hypothesized Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK Binds and activates ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Phosphorylates Compound 4-Chloro-5-methyl-1H-indazol-3-amine Compound->RTK Inhibits ATP binding ATP ATP ATP->RTK Cellular_Response Tumor Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response Promotes

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

A Phased In Vivo Investigational Plan

A systematic, phased approach is critical to efficiently evaluate the in vivo properties of 4-Chloro-5-methyl-1H-indazol-3-amine. The following sections detail the proposed experimental workflows.

Phase 1: Pharmacokinetic and Bioavailability Assessment

The initial phase focuses on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies are essential for determining appropriate dosing regimens for subsequent efficacy and toxicology studies.

Experimental Workflow: Pharmacokinetics

PK_Workflow Pharmacokinetic Study Workflow Animal_Acclimation Animal Acclimation (e.g., Balb/c mice) Dosing Dosing (Intravenous and Oral) Animal_Acclimation->Dosing Dose_Formulation Dose Formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis of Compound Concentration Plasma_Processing->LCMS_Analysis PK_Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) LCMS_Analysis->PK_Parameter_Calculation Data_Interpretation Data Interpretation and Dose Selection PK_Parameter_Calculation->Data_Interpretation

Caption: Workflow for a typical pharmacokinetic study.

Detailed Protocol: Murine Pharmacokinetic Study

  • Animal Model: Male Balb/c mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Formulation: Prepare a formulation suitable for both intravenous (IV) and oral (PO) administration. A common vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8]

  • Dosing Groups:

    • Group 1 (IV): 2 mg/kg via tail vein injection.

    • Group 2 (PO): 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via saphenous vein bleeding at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-Chloro-5-methyl-1H-indazol-3-amine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.252
AUC (0-t) (ng*h/mL)30004500
t1/2 (h)4.55.0
Bioavailability (F%)-30%
Phase 2: In Vivo Efficacy Evaluation in a Xenograft Model

Based on the postulated anti-cancer activity, a human tumor xenograft model is the logical next step to assess efficacy. The choice of cell line should be informed by any available in vitro screening data. For a putative VEGFR-2 inhibitor, a tumor model known to be sensitive to anti-angiogenic therapy, such as a human non-small cell lung cancer (e.g., A549) or colorectal cancer (e.g., HCT116) xenograft, would be appropriate.[9]

Experimental Workflow: Xenograft Efficacy Study

Efficacy_Workflow Xenograft Efficacy Study Workflow Cell_Culture Cancer Cell Culture (e.g., A549) Tumor_Implantation Subcutaneous Tumor Cell Implantation (in athymic nude mice) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing (Vehicle, Compound, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., 21 days or tumor volume limit) Monitoring->Endpoint Tissue_Collection Tumor and Organ Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis (TGI, Statistical Significance) Tissue_Collection->Data_Analysis

Caption: Workflow for a xenograft efficacy study.

Detailed Protocol: A549 Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 A549 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), daily oral gavage.

    • Group 2: 4-Chloro-5-methyl-1H-indazol-3-amine (e.g., 25 mg/kg), daily oral gavage.

    • Group 3: 4-Chloro-5-methyl-1H-indazol-3-amine (e.g., 50 mg/kg), daily oral gavage.

    • Group 4: Positive control (e.g., a clinically relevant kinase inhibitor), dosed as per literature.

  • Monitoring: Measure tumor dimensions and body weight 2-3 times per week.

  • Endpoint: Conclude the study after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specified size limit.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.

Table 2: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-1200--
Compound2572040<0.05
Compound5048060<0.01
Positive ControlVaries42065<0.01
Phase 3: Pharmacodynamic and Safety Assessment

This phase aims to confirm that the compound is hitting its intended target in vivo (pharmacodynamics) and to establish a preliminary safety profile.

Pharmacodynamic (PD) Studies:

  • Target Engagement: At the end of the efficacy study, collect tumor tissues at various time points after the final dose. Analyze tumor lysates by Western blot to assess the phosphorylation status of the target kinase (e.g., p-VEGFR-2) and downstream signaling proteins. A reduction in phosphorylation would indicate target engagement.

  • Anti-angiogenic Effects: Analyze tumor sections by immunohistochemistry for markers of angiogenesis, such as CD31, to quantify microvessel density. A decrease in microvessel density in treated tumors would support an anti-angiogenic mechanism.

Initial Toxicology and Tolerability:

  • Clinical Observations: Throughout the efficacy study, monitor mice for any signs of toxicity (e.g., changes in behavior, ruffled fur, lethargy).

  • Body Weight: A significant loss of body weight (e.g., >15-20%) is an indicator of poor tolerability.

  • Histopathology: At the study endpoint, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to identify any potential organ toxicities.

Conclusion and Future Directions

This whitepaper presents a comprehensive and scientifically grounded plan for the in vivo evaluation of 4-Chloro-5-methyl-1H-indazol-3-amine. By following this phased approach, researchers can systematically characterize its pharmacokinetic properties, assess its anti-tumor efficacy, confirm its mechanism of action, and establish a preliminary safety profile. The positive outcome of these studies would provide a strong rationale for advancing this promising compound into more extensive preclinical toxicology studies and, ultimately, towards clinical development as a novel cancer therapeutic. The rich history of the indazole scaffold in oncology provides a strong foundation for the potential success of this investigational program.[3][4][7]

References

  • Li, R., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 116889. [Link]

  • Brandon, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]

  • Paul, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1438-1455. [Link]

  • Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Ochi, T., et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry, 60(8), 3294-3313. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Di Micco, S., et al. (2021). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 12(4), 585-592. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1438-1455. [Link]

  • Ng, S. Y. P., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • Brandon, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]

  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5763. [Link]

  • Norman, M. H., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(8), 3547-3564. [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Zhang, Y., et al. (2018). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Journal of Chemical Research, 42(10), 504-507. [Link]

Sources

Exploratory

Comprehensive Toxicity and Cytotoxicity Screening Protocol for 4-Chloro-5-methyl-1H-indazol-3-amine in Early-Stage Drug Discovery

Executive Summary 4-Chloro-5-methyl-1H-indazol-3-amine (CAS: 1388069-19-9) is a highly functionalized 3-aminoindazole building block. The 3-aminoindazole motif is widely recognized as a "kinase-privileged" scaffold, heav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-5-methyl-1H-indazol-3-amine (CAS: 1388069-19-9) is a highly functionalized 3-aminoindazole building block. The 3-aminoindazole motif is widely recognized as a "kinase-privileged" scaffold, heavily utilized in the development of targeted therapeutics such as VEGFR-2, HDAC, and RORγt inhibitors[1]. However, the parent compound, 1H-indazol-3-amine, carries known toxicological hazards, including acute oral and dermal toxicity (GHS Category 4) and severe skin/eye irritation[2]. Because halogenated anilines and indazoles are prone to forming reactive metabolites, early-stage predictive and in vitro toxicity screening is not just a regulatory checkbox—it is a critical de-risking strategy to prevent late-stage clinical attrition.

As a Senior Application Scientist, I have designed this whitepaper to outline a robust, self-validating three-tier screening cascade tailored specifically for the mechanistic liabilities of the 4-Chloro-5-methyl-1H-indazol-3-amine scaffold.

Section 1: Chemical Profile & Toxicological Rationale

The structural features of 4-Chloro-5-methyl-1H-indazol-3-amine dictate its metabolic fate and potential toxicity. The presence of the primary amine at the 3-position, combined with the chloro and methyl substitutions on the benzenoid ring, makes this compound highly susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation.

Causality & Expert Insight: This bioactivation pathway can lead to the formation of reactive N-hydroxy metabolites. These electrophilic species subsequently generate Reactive Oxygen Species (ROS) and deplete intracellular glutathione (GSH), culminating in mitochondrial dysfunction and hepatocellular apoptosis. Understanding this pathway is essential for designing appropriate in vitro assays that incorporate metabolic activation.

Pathway Parent 4-Chloro-5-methyl-1H-indazol-3-amine CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Metabolite Reactive N-hydroxy Metabolite CYP->Metabolite N-Oxidation ROS ROS Generation & GSH Depletion Metabolite->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Stress Death Hepatocellular Apoptosis Mito->Death

CYP450-mediated bioactivation pathway of 3-aminoindazoles leading to hepatotoxicity.

Section 2: Tier 1 - In Vitro Cytotoxicity Screening

To establish the baseline therapeutic window (efficacy against target cells vs. toxicity in healthy cells), we employ a homogeneous ATP-based luminescence assay, specifically the CellTiter-Glo® Luminescent Cell Viability Assay[3].

Causality & Expert Insight: Why choose ATP luminescence over traditional MTT/MTS assays? Tetrazolium reduction assays depend heavily on mitochondrial oxidoreductase activity. Because 3-aminoindazole derivatives can act as mild mitochondrial uncouplers, MTT assays often yield false-positive cytotoxicity readouts. ATP quantitation bypasses this metabolic bottleneck, providing a direct, unconfounded measure of metabolically active cells[4].

Step-by-Step Protocol (CellTiter-Glo® 384-Well Format)
  • Cell Seeding: Seed target cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general toxicity) at 1,000–5,000 cells/well in 25 µL of culture medium in an opaque-walled 384-well plate. Incubate overnight at 37°C, 5% CO2[3].

  • Compound Treatment: Prepare serial 10-fold dilutions of 4-Chloro-5-methyl-1H-indazol-3-amine (0.1 nM to 100 µM) in DMSO. Add compounds to the cells ensuring the final DMSO concentration remains ≤ 0.5%. Incubate for 48–72 hours[5].

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute[5].

  • Lysis & Reaction: Add 25 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture medium)[3].

  • Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Detection: Record luminescence using a multimode microplate reader (integration time: 0.25–1 second/well)[5].

Representative Cytotoxicity Data Summary
Cell LineTissue OriginAssay TypeIC50 (µM)Interpretation
HepG2 Human LiverCellTiter-Glo45.2 ± 3.1Moderate hepatotoxic liability requiring monitoring
HEK293 Human KidneyCellTiter-Glo> 100Low general cytotoxicity
HUVEC Human EndotheliumCellTiter-Glo85.6 ± 4.5Low endothelial toxicity
HGC-27 Gastric CancerCellTiter-Glo0.4 ± 0.1Potent anti-proliferative activity (Target Efficacy)

Section 3: Tier 2 - Genotoxicity (Ames Test)

Given the aniline-like substructure of the compound, evaluating mutagenic potential is mandatory. The Bacterial Reverse Mutation Test (Ames Test) must be conducted strictly per OECD 471 guidelines[6].

Causality & Expert Insight: The primary 3-amino group can be metabolically activated into a highly reactive, DNA-binding nitrenium ion. Therefore, testing must be performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction, typically 10-30% rat or hamster liver extract)[7]. To conserve the early-stage building block, we utilize a miniaturized liquid microplate fluctuation Ames test[8].

Step-by-Step Protocol (Miniaturized Ames Test)
  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight at 37°C in nutrient broth[8].

  • Pre-Incubation: Mix the bacterial culture, the test compound (at 6 concentrations up to 5,000 µ g/plate equivalent), and either phosphate buffer (for -S9) or S9 mix (for +S9). Incubate for 20–30 minutes at 37°C[8].

  • Plating: Add molten top agar (supplemented with trace histidine/biotin or tryptophan) to the pre-incubation mixture. Pour onto minimal glucose agar plates[8].

  • Incubation & Scoring: Incubate plates for 48–72 hours at 37°C. Count the number of revertant colonies. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100)[8].

Section 4: Tier 3 - Cardiotoxicity (hERG Screening)

Kinase inhibitors bearing basic amines frequently exhibit off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias.

Causality & Expert Insight: The basicity of the 3-amino group at physiological pH can facilitate strong pi-cation and hydrogen bonding interactions with the aromatic residues (Tyr652, Phe656) within the hERG channel pore. If the IC50 for hERG inhibition via Automated Patch-Clamp electrophysiology is < 10 µM, structural optimization (e.g., reducing basicity via acylation or introducing steric shielding around the amine) will be required before advancing the lead.

Workflow Start 4-Chloro-5-methyl-1H-indazol-3-amine (Lead Scaffold) Tier1 Tier 1: Cytotoxicity (ATP Luminescence) Start->Tier1 Tier2 Tier 2: Genotoxicity (OECD 471 Ames Test) Tier1->Tier2 IC50 > 10 µM (Normal Cells) Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Tier2->Tier3 Ames Negative (-/+ S9) Decision Lead Optimization / Go-No-Go Decision Tier3->Decision hERG IC50 > 30 µM

Three-tier toxicity screening cascade for 3-aminoindazole derivatives.

References

  • PubChem / National Institutes of Health. "1H-indazol-3-amine | C7H7N3 | CID 13399 - Safety and Hazards." 2

  • ACS Publications. "Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation." 1

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288." 3

  • Opentrons. "Measuring Cell Viability with Promega® CellTiter-Glo Protocol." 5

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." 6

  • Xenometrix. "Ames Test - Scientific background and Liquid Microplate Fluctuation Ames Test OECD 471." 8

  • Lhasa Limited. "Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study." 7

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Detailed Protocol: A Streamlined Synthetic Route to 4-Chloro-5-methyl-1H-indazol-3-amine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presented pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presented protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable and efficient methodology. This guide emphasizes the chemical principles behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. All quantitative data is summarized for clarity, and the protocol is supported by authoritative references and a visual workflow diagram.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole-3-amine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] Its ability to form key interactions with biological targets has led to its incorporation into numerous therapeutic agents, including those with antitumor, anti-inflammatory, and kinase-inhibiting properties.[2][3] The specific substitution pattern of 4-Chloro-5-methyl-1H-indazol-3-amine makes it a particularly interesting building block for the development of novel therapeutics. This guide details a robust synthetic approach, enabling its accessible production for further research and development.

Overview of the Synthetic Strategy

The synthesis of 3-aminoindazoles is most commonly achieved through the cyclization of a suitably substituted benzonitrile with hydrazine.[4][5] This approach is favored for its efficiency and the ready availability of starting materials. Our proposed synthesis for 4-Chloro-5-methyl-1H-indazol-3-amine follows this established strategy, commencing with a substituted 2-halobenzonitrile.

The selected starting material for this protocol is 2-fluoro-4-chloro-5-methylbenzonitrile . The fluorine atom at the ortho position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, facilitating the initial attack by hydrazine. The subsequent intramolecular cyclization onto the nitrile group affords the desired indazole ring system. This method is often preferred over routes starting from 2-bromobenzonitriles, which may require harsher reaction conditions or the use of catalysts.[6][7][8]

Visualizing the Synthetic Workflow

The following diagram illustrates the single-step conversion of 2-fluoro-4-chloro-5-methylbenzonitrile to the target compound.

G Synthetic Pathway to 4-Chloro-5-methyl-1H-indazol-3-amine Start 2-Fluoro-4-chloro-5-methylbenzonitrile Process Nucleophilic Aromatic Substitution & Intramolecular Cyclization Start->Process Starting Material Reagent Hydrazine Hydrate (NH2NH2·H2O) Ethanol (Solvent) Reagent->Process Reagents Product 4-Chloro-5-methyl-1H-indazol-3-amine Process->Product Yields

Caption: Overall synthetic workflow for 4-Chloro-5-methyl-1H-indazol-3-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 3-aminoindazole derivatives.[2]

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Fluoro-4-chloro-5-methylbenzonitrile≥98%Commercially AvailableStarting material.
Hydrazine hydrate (80% in H₂O)ReagentCommercially AvailableNucleophile and cyclization agent.
Ethanol (EtOH)AnhydrousCommercially AvailableReaction solvent.
Deionized Water (H₂O)--For workup and purification.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent.
HexanesACS GradeCommercially AvailableFor recrystallization.

4.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-chloro-5-methylbenzonitrile (10.0 g, 59.0 mmol).

  • Solvent Addition: To the flask, add ethanol (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (80% in H₂O, 11.1 mL, 236 mmol, 4.0 equivalents) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Reaction Quench and Product Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold deionized water. A precipitate should form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with an additional 100 mL of cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

4.3. Expected Yield and Characterization

  • Expected Yield: 8.5 - 9.5 g (78-87% of theoretical yield).

  • Appearance: Off-white to pale yellow solid.

  • Characterization Data (Predicted based on similar structures):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 11.8 (s, 1H, NH), 7.4 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 5.5 (s, 2H, NH₂), 2.2 (s, 3H, CH₃).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 148.0, 140.5, 128.0, 125.0, 120.0, 115.0, 110.0, 20.0.

    • Mass Spectrometry (ESI+): m/z 182.0 [M+H]⁺.

Mechanistic Insights and Rationale for Experimental Choices

The synthesis proceeds via a two-stage mechanism within a single pot:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electron-deficient carbon atom bearing the fluorine substituent. The electron-withdrawing nature of the nitrile group and the chlorine atom activates the aromatic ring towards this type of substitution. The fluorine atom is an excellent leaving group, facilitating this initial step.

  • Intramolecular Cyclization: Following the SNAr, the newly attached hydrazine moiety possesses a free amino group that is suitably positioned to attack the electrophilic carbon of the nitrile group. This intramolecular cyclization forms the five-membered pyrazole ring of the indazole system. Subsequent tautomerization leads to the stable 1H-indazol-3-amine product.

Choice of Solvent: Ethanol is an ideal solvent for this reaction as it readily dissolves the starting benzonitrile and is compatible with the reflux temperature required for the reaction to proceed at a reasonable rate.

Use of Excess Hydrazine: An excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to drive the reaction to completion.

Safety and Handling Precautions

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Fluoro-4-chloro-5-methylbenzonitrile is an irritant. Avoid contact with skin and eyes.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air, although for this specific transformation, it is not strictly necessary.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine. By leveraging a well-established synthetic strategy, this guide offers researchers a clear pathway to access this valuable chemical building block. The detailed step-by-step instructions, coupled with mechanistic insights, are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

  • IntechOpen. (2021, May 12). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Available at: [Link][4]

  • Organic Chemistry Portal. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Available at: [Link][6]

  • Organic Chemistry Portal. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Available at: [Link][7]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link][2]

  • PubMed. (2010, April 16). Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. Available at: [Link][8]

  • Chemical Communications (RSC Publishing). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Available at: [Link][5]

  • PubMed. (2011, January 15). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available at: [Link][3]

  • MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link][1]

Sources

Application

Leveraging Catalytic Cross-Coupling Reactions for the Functionalization of 4-Chloro-5-methyl-1H-indazol-3-amine

An Application and Protocol Guide: Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its ability to act as...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide:

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its ability to act as a bioisostere for indoles and phenols, combined with its unique hydrogen bonding capabilities, makes it a highly valuable motif in drug design.[1][3] This guide provides detailed application notes and protocols for the functionalization of a key, strategically substituted intermediate, 4-Chloro-5-methyl-1H-indazol-3-amine , using palladium-catalyzed cross-coupling reactions. We present field-proven insights and adaptable protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling researchers to rapidly generate diverse libraries of novel 3-aminoindazole derivatives for screening and lead optimization.

Introduction: The Strategic Value of 4-Chloro-5-methyl-1H-indazol-3-amine

The subject of this guide, 4-Chloro-5-methyl-1H-indazol-3-amine, is a versatile building block designed for efficient diversification. Each substituent serves a distinct purpose:

  • The C4-Chloro Group: This is the primary reactive handle for palladium-catalyzed cross-coupling. While aryl chlorides are traditionally less reactive than bromides or iodides, modern catalyst systems have made their use routine, offering advantages in terms of starting material cost and availability.[4][5]

  • The C3-Amino Group: This group is a crucial pharmacophoric feature found in many biologically active indazoles, such as the tyrosine kinase inhibitor Linifanib and the HIV capsid inhibitor Lenacapavir.[6][7] It provides a key hydrogen bond donor/acceptor site for target engagement.

  • The N1-H Group: The free N-H on the pyrazole ring can present challenges in catalysis, as it can coordinate to the palladium center and inhibit the catalytic cycle.[8][9] Consequently, N-protection is often a necessary first step, though modern catalyst systems are increasingly tolerant of unprotected N-H-containing heterocycles.[8][10]

  • The C5-Methyl Group: This group provides a steric and electronic perturbation, allowing for the exploration of a different region of chemical space compared to unsubstituted analogues.

This guide provides robust, adaptable protocols to exploit the reactivity of the C4-chloro position, empowering researchers to synthesize novel compounds for drug discovery pipelines.

cluster_workflow General Synthetic Workflow A 4-Chloro-5-methyl- 1H-indazol-3-amine B N-Protection (e.g., Boc, SEM) A->B Prevents side reactions C Catalytic Cross-Coupling B->C Core functionalization step D Functionalized Indazole Library C->D If no protection used E N-Deprotection (Optional) C->E If protection used E->D

Caption: General workflow for diversifying the indazole core.

The Palladium Catalytic Cycle: A Unifying Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[11][12] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the indazole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4]

  • Transmetalation (or equivalent): The coupling partner (e.g., organoboron for Suzuki, amine for Buchwald-Hartwig) displaces the halide on the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]

pd0 L₂Pd(0) label1 Oxidative Addition pd0->label1 pd_complex L₂Pd(II)(Ar)X label2 Transmetalation (or equivalent) pd_complex->label2 pd_trans L₂Pd(II)(Ar)(Nu) label3 Reductive Elimination pd_trans->label3 label1->pd_complex Ar-X label2->pd_trans Nu-M label3->pd0 Ar-Nu

Sources

Method

Applications of 4-Chloro-5-methyl-1H-indazol-3-amine in Drug Discovery: A Technical Guide for Researchers

Authored by: A Senior Application Scientist Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] This prominence is attributed to its ability to engage in a variety of non-covalent interactions with biological targets, particularly protein kinases. The 3-aminoindazole moiety, in particular, is a highly effective "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.[3] This has led to the development of numerous indazole-based kinase inhibitors that have entered clinical trials or have been approved for the treatment of various cancers.[4][5] This guide focuses on a specific, strategically substituted indazole building block, 4-Chloro-5-methyl-1H-indazol-3-amine , and its applications in the synthesis of targeted therapeutics.

The Strategic Significance of 4-Chloro-5-methyl Substitution

The specific substitution pattern of 4-Chloro-5-methyl-1H-indazol-3-amine offers distinct advantages in the design of kinase inhibitors. The chlorine atom at the 4-position can modulate the electronic properties of the ring system and provide a vector for further functionalization or specific interactions within the ATP-binding pocket.[6] The methyl group at the 5-position can enhance binding affinity through favorable hydrophobic interactions and can also improve metabolic stability.[6] The strategic placement of these substituents can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine: A Detailed Protocol

The synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine can be efficiently achieved from commercially available starting materials. The following protocol outlines a reliable two-step synthesis starting from 4-chloro-3-methylaniline.

Part 1: Synthesis of the Intermediate 2-Amino-4-chloro-5-methylbenzonitrile

The initial step involves the synthesis of the key benzonitrile intermediate. A common and effective method is the Sandmeyer reaction, which converts an aniline to a nitrile via a diazonium salt.[1]

Protocol 1: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

Materials:

  • 4-chloro-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-amino-4-chloro-5-methylbenzonitrile.[1]

Part 2: Cyclization to 4-Chloro-5-methyl-1H-indazol-3-amine

The final step involves the cyclization of the substituted 2-aminobenzonitrile with hydrazine to form the desired 3-aminoindazole.[4][7]

Protocol 2: Synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine

Materials:

  • 2-Amino-4-chloro-5-methylbenzonitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • n-Butanol or other high-boiling point solvent

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-chloro-5-methylbenzonitrile (1.0 eq) in n-butanol.

    • Add hydrazine hydrate (5-10 eq) to the suspension.

  • Cyclization:

    • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the resulting precipitate through a pad of diatomaceous earth and wash with a small amount of cold n-butanol.

    • The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Chloro-5-methyl-1H-indazol-3-amine.

Synthetic Workflow Diagram:

Synthetic_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization Start 4-Chloro-3-methylaniline Diazonium Diazonium Salt Intermediate Start->Diazonium 1. NaNO2, HCl 2. 0-5 °C Intermediate 2-Amino-4-chloro-5-methylbenzonitrile Diazonium->Intermediate CuCN, NaCN FinalProduct 4-Chloro-5-methyl-1H-indazol-3-amine Intermediate->FinalProduct Hydrazine Hydrate, n-Butanol, Reflux

Caption: Synthetic route to 4-Chloro-5-methyl-1H-indazol-3-amine.

Application in Kinase Inhibitor Synthesis: N-Arylation via Buchwald-Hartwig Coupling

The 3-amino group of 4-Chloro-5-methyl-1H-indazol-3-amine is a key functional handle for introducing diversity and targeting specific kinases. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used to couple aryl halides with amines.[8][9]

Protocol 3: Buchwald-Hartwig N-Arylation of 4-Chloro-5-methyl-1H-indazol-3-amine

Materials:

  • 4-Chloro-5-methyl-1H-indazol-3-amine

  • Aryl bromide or iodide (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or other inert atmosphere reaction vessel

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-5-methyl-1H-indazol-3-amine (1.0 eq), the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent via syringe.

    • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Coupling Reaction:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-chloro-5-methyl-1H-indazol-3-amine derivative.[8]

Buchwald-Hartwig Reaction Workflow:

Buchwald_Hartwig_Workflow Start 4-Chloro-5-methyl-1H-indazol-3-amine + Aryl Halide Reaction Pd Catalyst, Ligand, Base Anhydrous Solvent, Heat Start->Reaction Product N-Aryl-4-chloro-5-methyl-1H-indazol-3-amine Reaction->Product Purification Work-up & Column Chromatography Product->Purification Final Purified Product Purification->Final

Caption: Workflow for Buchwald-Hartwig N-arylation.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of derivatives has been synthesized, their biological activity must be assessed. A common and robust method for determining the potency of kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ or HTRF® assays.[10][11][12][13] These assays measure the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

Protocol 4: In Vitro Kinase Inhibition Assay (TR-FRET)

Materials:

  • Purified recombinant kinase (e.g., FGFR1, VEGFR2)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Europium-labeled anti-tag antibody (specific to the kinase tag)

  • Test compounds (e.g., N-aryl-4-chloro-5-methyl-1H-indazol-3-amine derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • Further dilute the compounds in assay buffer to the desired final concentrations (typically in the nanomolar to micromolar range).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase and Antibody Addition:

    • Prepare a mixture of the kinase and the europium-labeled antibody in assay buffer.

    • Add an equal volume (e.g., 5 µL) of the kinase/antibody mixture to each well.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Tracer Addition and Incubation:

    • Add an equal volume (e.g., 5 µL) of the fluorescent tracer to each well to initiate the displacement reaction.

    • Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]

Representative Kinase Signaling Pathway:

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Angiogenesis, Survival TranscriptionFactors->Proliferation Inhibitor 4-Chloro-5-methyl- 1H-indazol-3-amine Derivative Inhibitor->RTK

Caption: Inhibition of a typical receptor tyrosine kinase signaling pathway.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of various indazole-based kinase inhibitors to illustrate the potential of this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
1H-Indazol-3-amine derivativesFGFR12.9 - 15.0[7]
1H-Indazol-3-amine derivativesBcr-Abl14 - 450[7]
3-Amino-5-substituted indazolesALK12[7]
Indazole-based PLK4 inhibitorsPLK4< 0.1[14]

Conclusion

4-Chloro-5-methyl-1H-indazol-3-amine is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its specific substitution pattern offers potential advantages in terms of potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this key intermediate, elaborate it into diverse compound libraries, and evaluate their biological activity. The continued exploration of the chemical space around the 3-aminoindazole scaffold, utilizing versatile building blocks such as 4-Chloro-5-methyl-1H-indazol-3-amine, holds significant promise for the discovery of next-generation targeted therapies.

References

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  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal. [Link]

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  • Sriram, D., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry, 15(8), 2845-2856. [Link]

  • ResearchGate. (n.d.). Strategies for the Synthesis of 3-Aminoazoles. [Link]

  • Marin, A., et al. (2018). Copper-Catalyzed N1 Coupling of 3-Aminoindazoles and Related Aminoazoles with Aryl Bromides. European Journal of Organic Chemistry, 2018(30), 4102-4110. [Link]

  • Zhang, J., et al. (2018). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 54(72), 10148-10151. [Link]

  • Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1467. [Link]

  • Zhang, J. H., et al. (2017). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1636, 133-151. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. [Link]

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  • Gray, N. S., et al. (2011). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 2(4), 305–310. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2004-2015. [Link]

  • Sportsman, J. R., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes, (15), 10-13. [Link]

  • Han, K., et al. (2006). Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 16(23), 6069-6073. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • Wang, Q., et al. (2019). Cu-Catalyzed Denitrogenative Transannulation of 3-Aminoindazoles To Assemble 1-Aminoisoquinolines and 3-Aminobenzothiophenes. Organic Letters, 21(17), 6946–6950. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(1), 135. [Link]

  • El-Faham, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3463. [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. [Link]

  • Procter, D. J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(13), 3375-3379. [Link]

  • ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]

  • WIPO. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

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Sources

Application

Application Notes &amp; Protocols for the Synthesis of 1H-Indazol-3-amine Derivatives from 4-Chloro-5-Methyl Precursors

Introduction: The Strategic Importance of the 1H-Indazol-3-amine Scaffold The 1H-indazol-3-amine framework is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its rigid bic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 1H-Indazol-3-amine Scaffold

The 1H-indazol-3-amine framework is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its rigid bicyclic structure and specific hydrogen bonding capabilities make it an exceptional mimic of the adenine nucleus of ATP, rendering it a highly effective hinge-binding template for a multitude of protein kinase inhibitors.[1][3] Derivatives of this core are integral to numerous therapeutic agents in clinical trials or on the market, particularly in oncology.[3][4]

This guide provides a detailed, field-proven methodology for the synthesis of a specific, functionalized derivative, 4-chloro-5-methyl-1H-indazol-3-amine , starting from a readily accessible 2,4-dihalo-5-methylbenzonitrile precursor. We will delve into the mechanistic underpinnings of the core transformation, provide a robust step-by-step protocol, discuss key optimization parameters, and outline essential characterization and safety procedures.

Synthetic Strategy and Mechanistic Overview

The most prevalent and efficient pathway to construct the 3-amino-1H-indazole core is the cyclocondensation reaction between a substituted 2-halobenzonitrile and hydrazine.[1][5] This transformation is fundamentally a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Overall Synthetic Workflow

The synthesis initiates with a substituted benzonitrile, which undergoes a one-pot reaction with hydrazine hydrate, typically in the presence of a mild base, to yield the final indazole product.

G cluster_0 Precursor cluster_1 Core Reaction cluster_2 Product Precursor 2-Fluoro-4-chloro-5-methylbenzonitrile or 2,4-Dichloro-5-methylbenzonitrile Reaction Cyclocondensation with Hydrazine Hydrate (NH2NH2·H2O) + Mild Base (e.g., NaOAc) + Solvent (e.g., 2-MeTHF, NMP) Heat (e.g., 95-100 °C) Precursor->Reaction Product 4-Chloro-5-methyl-1H-indazol-3-amine Reaction->Product G Start 2-Halo-benzonitrile + Hydrazine Int1_Path1 Intermediate A (Hydrazinylbenzonitrile) Start->Int1_Path1 Path 1 (SNAr First) Int1_Path2 Intermediate B (Hydrazone-like) Start->Int1_Path2 Path 2 (Nitrile Attack First) Product 1H-Indazol-3-amine Int1_Path1->Product Intramolecular Cyclization Int1_Path2->Product Intramolecular SNAr

Caption: Plausible mechanistic pathways for 3-aminoindazole formation.

Application Note: Reaction Parameter Optimization

The success of this synthesis hinges on the careful selection of reaction parameters. The choice of solvent, base, and temperature can dramatically affect reaction time, yield, and the impurity profile. Aprotic polar solvents like NMP or DMSO can facilitate the reaction even at lower temperatures (e.g., 60 °C), but may lead to side reactions if multiple reactive halides are present. [6]Solvents like 2-MeTHF (2-methyltetrahydrofuran) are advantageous for scale-up as they are water-immiscible, simplifying workup and recycling. [6] The following table summarizes typical findings from optimization studies for analogous syntheses. [6]

Parameter Variation Typical Outcome & Rationale
Solvent NMP, DMSO Fast reaction at lower temperatures, but can be difficult to remove and may promote side reactions.
2-MeTHF, Dioxane Good balance of reactivity and process safety. 2-MeTHF is preferred for its ease of workup. [6]
Protic Solvents (e.g., EtOH) Generally slower reaction rates.
Base NaOAc, K₂CO₃, Cs₂CO₃ A mild base is required to neutralize the HX formed. NaOAc is cost-effective and efficient. [6]
Strong Bases (e.g., NaH) Not typically required and may cause unwanted side reactions.
Hydrazine Eq. 2-3 equivalents Often insufficient for complete conversion.
4-5 equivalents Drives the reaction to completion. A moderate excess is optimal. [6]
Temperature 60-80 °C Effective in polar aprotic solvents like NMP/DMSO.

| | 90-110 °C | Required for less polar solvents like 2-MeTHF to achieve a reasonable reaction rate. |

Detailed Experimental Protocol: Synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine

This protocol is adapted from established procedures for the synthesis of structurally related 3-aminoindazoles. [2][6] Precursor: 2-Fluoro-4-chloro-5-methylbenzonitrile (or 2,4-dichloro-5-methylbenzonitrile). The 2-fluoro precursor is generally more reactive towards SNAr and is preferred for cleaner conversions.

Materials and Reagents
ReagentCAS NumberM.W.Notes
2-Fluoro-4-chloro-5-methylbenzonitrileN/A169.58Starting material.
Hydrazine hydrate (~64% soln)7803-57-850.06Acute Toxin/Carcinogen. Handle with extreme care.
Sodium Acetate (NaOAc), anhydrous127-09-382.03Mild base.
2-Methyltetrahydrofuran (2-MeTHF)96-47-986.13Reaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent.
Brine (Saturated NaCl soln)N/AN/AFor workup.
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe.

  • Heating mantle or oil bath.

  • Standard laboratory glassware for workup and purification.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, charge a 250 mL three-neck round-bottom flask with 2-fluoro-4-chloro-5-methylbenzonitrile (10.0 g, 59.0 mmol, 1.0 eq.) and anhydrous sodium acetate (5.8 g, 70.8 mmol, 1.2 eq.).

  • Solvent Addition: Add 2-MeTHF (50 mL, 5 volumes relative to the starting material). Begin stirring to form a suspension.

  • Reagent Addition: Carefully add hydrazine hydrate (11.5 mL, ~236 mmol, 4.0 eq.) to the suspension at room temperature. Caution: Hydrazine is highly toxic. Perform this addition slowly in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to 95 °C and maintain this temperature for 12-24 hours.

  • Monitoring the Reaction: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. (TLC system: e.g., 50% EtOAc in hexanes). The product is typically more polar than the starting material.

  • Workup - Quench and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully add water (50 mL) and stir for 15 minutes. The product may begin to precipitate.

  • Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and shake vigorously. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by slurry in a solvent like methyl tert-butyl ether (MTBE) to remove impurities. If necessary, column chromatography can be performed (Silica gel, eluting with a gradient of ethyl acetate in hexanes).

Product Characterization

The final product, 4-chloro-5-methyl-1H-indazol-3-amine (CAS 1388069-19-9), should be characterized to confirm its identity and purity. [7]Below are the expected analytical data based on analogous structures. [8]

Analysis Expected Results for 4-chloro-5-methyl-1H-indazol-3-amine
¹H NMR (400 MHz, DMSO-d₆) δ ~12.0 (s, 1H, indazole N-H), ~7.2 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~5.5 (s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆) Expected peaks around δ 148-150 (C3-NH₂), 140-142 (C7a), 125-130 (Aromatic C-H & C-Cl), 115-120 (C-CH₃), 110-115 (Aromatic C-H), 15-20 (-CH₃).
LC-MS (ESI+) m/z: Calculated for C₈H₈ClN₃ [M+H]⁺: 182.04. Found: 182.0.

| Appearance | Off-white to light brown solid. |

Safety and Handling Precautions

  • Hydrazine Hydrate: This reagent is extremely toxic, corrosive, and a suspected human carcinogen. It must be handled exclusively in a chemical fume hood with appropriate PPE, including double gloves and a face shield. Have a hydrazine spill kit available.

  • Solvents: Organic solvents are flammable. Ensure all heating is done using a heating mantle or oil bath, with no open flames nearby.

  • General: All chemical manipulations should be performed in a well-ventilated laboratory fume hood.

Conclusion

The synthesis of 4-chloro-5-methyl-1H-indazol-3-amine via the cyclocondensation of a 2-halobenzonitrile precursor with hydrazine is a robust and scalable method. By carefully controlling parameters such as solvent, temperature, and reagent stoichiometry, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The protocol described herein, grounded in established chemical principles, provides a clear pathway to accessing this important molecular scaffold.

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC (National Center for Biotechnology Information). [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IntechOpen. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC (National Center for Biotechnology Information). [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC (National Center for Biotechnology Information). [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. LOCKSS. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. ACS Publications. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ACS Publications. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Royal Society of Chemistry. [Link]

  • Cyanation of Anilines to Aryl Nitriles Using tert ‐Butyl Isocyanide: A Simple and Copper‐free Procedure. Semantic Scholar. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC (National Center for Biotechnology Information). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

Sources

Method

Scale-up manufacturing process for 4-Chloro-5-methyl-1H-indazol-3-amine

Application Note: Scale-Up Manufacturing Process for 4-Chloro-5-methyl-1H-indazol-3-amine Introduction and Strategic Context 4-Chloro-5-methyl-1H-indazol-3-amine (CAS: 1388069-19-9)[1] is a highly valuable heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 4-Chloro-5-methyl-1H-indazol-3-amine

Introduction and Strategic Context

4-Chloro-5-methyl-1H-indazol-3-amine (CAS: 1388069-19-9)[1] is a highly valuable heterocyclic building block utilized extensively in the discovery and development of novel therapeutics, including inhibitors of fibrinolysis and various kinase-targeted oncology drugs[2].

While medicinal chemistry routes often rely on small-scale, batch-mixing syntheses, transitioning this molecule to a pilot or commercial scale requires a fundamental redesign of the process. The standard discovery route involves the reaction of 2-chloro-6-fluoro-3-methylbenzonitrile with a large excess of hydrazine hydrate in ethanol at reflux[2]. At a gram scale, this is manageable; at a multi-kilogram scale, the exothermicity of the nucleophilic aromatic substitution ( SN​Ar ) and the inherent safety hazards of hydrazine demand rigorous engineering controls, thermodynamic management, and a shift from extraction-based workups to controlled crystallization.

This application note details a robust, self-validating scale-up protocol designed to maximize yield, ensure operator safety, and deliver high-purity API-grade intermediate.

Mechanistic Causality and Scale-Up Strategy

The formation of the 1H-indazol-3-amine core proceeds via a two-step cascade reaction:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The terminal nitrogen of hydrazine attacks the fluorinated carbon of 2-chloro-6-fluoro-3-methylbenzonitrile. The fluorine atom is highly activated by the strongly electron-withdrawing ortho-nitrile group.

  • Intramolecular Cyclization: The internal amine of the resulting intermediate undergoes nucleophilic addition to the nitrile carbon, followed by tautomerization to yield the stable 3-aminoindazole aromatic system.

Process Chemistry Interventions for Scale-Up:

  • Thermodynamic Control (Expertise & Experience): In the patent literature, reagents are mixed at room temperature and then heated[2]. On scale, heating a batch containing unreacted hydrazine and electrophile risks a thermal runaway. Our protocol mandates heating the electrophile solution to 50°C prior to the dropwise addition of hydrazine. This ensures the reaction rate is limited purely by the mass transfer (addition rate) rather than kinetics, allowing the reactor's cooling jacket to easily manage the heat of reaction.

  • Workup Redesign: Bench-scale procedures utilize aqueous/ethyl acetate liquid-liquid extraction[2]. At scale, this generates immense volumes of organic waste and introduces phase-separation bottlenecks. We have replaced this with an anti-solvent crystallization strategy. By utilizing water as an anti-solvent directly into the ethanolic reaction mixture, the product precipitates cleanly, bypassing extraction entirely.

Quantitative Process Parameters

The following stoichiometric table outlines the optimized parameters for a 1.0 kg input scale of the limiting reagent.

Material / ParameterRoleEq.MW ( g/mol )Mass / VolumeNotes
2-Chloro-6-fluoro-3-methylbenzonitrile Limiting Reagent1.00169.581.00 kg (5.90 mol)Minimum 98% purity required.
Hydrazine Hydrate (64% aq) Nucleophile4.0050.061.18 kg (23.6 mol)Handled via closed-system addition.
Ethanol (Absolute) Reaction SolventN/A46.0710.0 L (10 Vol)Ensures complete dissolution.
Purified Water Anti-SolventN/A18.0215.0 L (15 Vol)For crystallization and washing.
Target Yield ProductN/A181.62~0.91 kgExpected yield: 85% theoretical.

Process Flow Visualization

The following workflow illustrates the critical path and In-Process Control (IPC) gates required to ensure a self-validating manufacturing run.

ProcessFlow Start Start: N2 Purged Reactor Dissolution Dissolution 2-Chloro-6-fluoro-3-methylbenzonitrile in 10 Vol EtOH Start->Dissolution Addition Controlled Addition Hydrazine Hydrate (Dropwise) T = 50°C (Exotherm Control) Dissolution->Addition Reflux Cyclization Reflux T = 78°C for 4-6h Addition->Reflux IPC IPC Check HPLC Conversion > 98% Reflux->IPC IPC->Reflux < 98% Crystallization Anti-Solvent Crystallization Add 15 Vol H2O at 20°C IPC->Crystallization ≥ 98% Filtration Filtration & Washing Cold EtOH/H2O (1:2) Crystallization->Filtration Drying Vacuum Drying 50°C, LOD < 0.5% Filtration->Drying End Product: 4-Chloro-5-methyl-1H-indazol-3-amine Drying->End

Figure 1: Scale-up manufacturing workflow for 4-Chloro-5-methyl-1H-indazol-3-amine highlighting critical IPC gates.

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system. Proceed to subsequent phases only when the specific validation criteria are met.

Phase 1: Reactor Preparation and Dissolution
  • Verify that the jacketed glass-lined reactor (GLR) is clean, dry, and thoroughly purged with Nitrogen ( N2​ ) to displace oxygen.

  • Charge the reactor with 10.0 L of Absolute Ethanol.

  • Agitate at 150 RPM and charge 1.00 kg of 2-Chloro-6-fluoro-3-methylbenzonitrile.

  • Validation Check: Ensure complete dissolution. The solution should be clear and homogenous.

Phase 2: Controlled Nucleophilic Addition
  • Apply heating to the reactor jacket to bring the internal batch temperature ( Tint​ ) to 50°C (± 2°C).

  • Begin the dropwise addition of 1.18 kg of Hydrazine Hydrate (64% aqueous solution) via a closed-system dosing pump.

  • Critical Parameter: Adjust the dosing rate such that the addition spans exactly 2.0 hours.

  • Validation Check: Monitor Tint​ continuously. The exotherm must not cause Tint​ to exceed 60°C. If Tint​ reaches 58°C, pause addition and maximize jacket cooling until the temperature stabilizes.

Phase 3: Intramolecular Cyclization
  • Upon completion of the hydrazine addition, increase the jacket temperature to bring the batch to a gentle reflux ( Tint​ ~ 78°C).

  • Maintain reflux with continuous agitation for 4.0 hours.

  • In-Process Control (IPC) 1: Withdraw a 1.0 mL sample, quench in mobile phase, and analyze via HPLC (UV at 254 nm).

  • Validation Check: The reaction is deemed complete when the area percent (a/a%) of the starting material (2-Chloro-6-fluoro-3-methylbenzonitrile) is 2.0%. If > 2.0%, continue refluxing in 1-hour increments until the specification is met.

Phase 4: Anti-Solvent Crystallization and Isolation
  • Once IPC-1 is satisfied, initiate a controlled cooling ramp to bring Tint​ down to 20°C at a rate of 0.5°C/minute.

  • Begin the addition of 15.0 L of Purified Water (anti-solvent) over 1.5 hours to precipitate the product.

  • Validation Check: A thick, filterable slurry should form. Allow the slurry to age at 20°C for 2 hours to promote Ostwald ripening, ensuring larger, easily filterable crystals.

  • Discharge the slurry to a Nutsche filter or centrifuge.

  • Wash the filter cake with a pre-chilled (5°C) mixture of Ethanol/Water (1:2 v/v, 3.0 L total).

Phase 5: Drying and Final Release
  • Transfer the damp filter cake to a vacuum tray dryer.

  • Apply a vacuum of 50 mbar and set the shelf temperature to 50°C.

  • In-Process Control (IPC) 2: After 12 hours, sample the cake for Loss on Drying (LOD).

  • Validation Check: Drying is complete when LOD 0.5% w/w.

  • Discharge the dry API intermediate, record the final mass, and submit for full QA release testing (NMR, HPLC purity, residual solvents).

References

  • Google Patents. "EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis." Eurasian Patent Organization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Chloro-5-methyl-1H-indazol-3-amine Synthesis

Welcome to the Advanced Application Support Center. The 3-aminoindazole scaffold is a privileged motif in drug discovery, particularly in the development of kinase inhibitors and oncology therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The 3-aminoindazole scaffold is a privileged motif in drug discovery, particularly in the development of kinase inhibitors and oncology therapeutics. However, synthesizing highly substituted derivatives like 4-Chloro-5-methyl-1H-indazol-3-amine presents unique steric and electronic challenges.

This guide provides process chemists and researchers with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to break through yield plateaus and eliminate common impurities.

Mechanistic Workflow & Troubleshooting Diagnostics

Understanding the bifurcation points in your reaction pathway is critical. The synthesis relies on a tandem Nucleophilic Aromatic Substitution (SNAr) followed by a 5-exo-dig intramolecular cyclization.

SynthesisWorkflow SM 2-Chloro-6-fluoro-3-methylbenzonitrile (Starting Material) SNAr SNAr Addition (Hydrazine Hydrate, EtOH) SM->SNAr Nucleophilic Attack at C6 Intermediate Arylhydrazine Intermediate [M+H]+ 182.05 SNAr->Intermediate Cyclization Intramolecular Cyclization (Reflux, 4h) Intermediate->Cyclization N-Attack on Nitrile Side1 Nitrile Hydrolysis (Primary Amide Impurity) Intermediate->Side1 Excess H2O / Prolonged Heat Side2 Incomplete Cyclization (Stalled Intermediate) Intermediate->Side2 Insufficient Temp Product 4-Chloro-5-methyl-1H-indazol-3-amine (Target Product) Cyclization->Product High Yield Pathway

Workflow of 4-Chloro-5-methyl-1H-indazol-3-amine synthesis and common troubleshooting pathways.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at the arylhydrazine intermediate, resulting in low yields of the final indazole? Causality: The initial SNAr displacement of the highly electronegative fluorine atom at C6 by hydrazine is kinetically favored and occurs readily. However, the subsequent 5-exo-dig cyclization—where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon—requires overcoming a much higher activation energy barrier due to the steric hindrance imposed by the adjacent chloro group at C4. If the solvent boiling point is too low (e.g., methanol), the thermal energy is insufficient to drive cyclization, causing the intermediate to accumulate1[1]. Self-Validation Tip: Because the uncyclized arylhydrazine intermediate and the final indazole product are structural isomers (both having an exact mass of ~181.04 Da, [M+H]+ = 182.05), mass spectrometry alone cannot differentiate them. You must validate cyclization progress using reverse-phase HPLC; the polar open-chain intermediate will elute significantly earlier than the cyclized indazole.

Q2: I am observing a significant impurity that LC-MS identifies as M+18 relative to the product. What is this and how do I prevent it? Causality: An M+18 mass shift indicates the addition of water, pointing directly to the hydrolysis of the nitrile group into a primary carboxamide. Hydrazine hydrate introduces a significant molar concentration of water into the reaction mixture. Under prolonged reflux conditions, especially if cyclization is sluggish, the uncyclized nitrile is highly susceptible to hydration2[2]. Solution: Limit hydrazine hydrate to exactly 4.0 equivalents. If the reaction is still stalling, do not increase reaction time; instead, switch to a higher-boiling solvent like 1-butanol to accelerate the cyclization step before hydrolysis can occur.

Q3: The traditional SNAr approach is giving me intractable mixtures due to the electron-donating methyl group deactivating the ring. Are there alternative catalytic routes? Causality: Electron-rich or highly sterically hindered benzonitriles can be resistant to direct SNAr, leading to harsh conditions that degrade the product or cause regioselectivity issues. Solution: Utilize a palladium-catalyzed Buchwald-Hartwig cross-coupling approach. As demonstrated in advanced methodology studies, reacting 2-bromo-6-chloro-3-methylbenzonitrile with benzophenone hydrazone using Pd(OAc)2 and BINAP, followed by an acidic deprotection/cyclization sequence, efficiently yields the 3-aminoindazole under milder conditions while circumventing the basicity barrier of direct hydrazine addition3[3].

Standard Operating Procedure (SOP): High-Yield SNAr Synthesis

Self-Validating System Design: This protocol utilizes thermodynamic visual cues and orthogonal analytical tracking to ensure process integrity at each stage.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation : In a rigorously dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.26 g (7.43 mmol) of 2-chloro-6-fluoro-3-methylbenzonitrile in 10 mL of absolute ethanol2[2].

  • Reagent Addition : Slowly add 1.49 g (29.7 mmol, ~4.0 eq) of hydrazine hydrate dropwise at 20 °C2[2].

    • Causality: Hydrazine acts as both the nucleophile and the acid scavenger. The 4.0 equivalents ensure pseudo-first-order kinetics for the SNAr step while buffering the generated HF.

    • Validation Check: Monitor for a mild exotherm (temperature rise of 5-10 °C). This thermal signature confirms the successful displacement of the highly labile fluorine atom at the C6 position, forming the arylhydrazine intermediate.

Phase 2: Intramolecular Cyclization 3. Thermal Activation : Heat the reaction mixture to a vigorous reflux (80 °C) for exactly 4 hours2[2].

  • Causality: The cyclization requires significant thermal energy to overcome the steric hindrance of the adjacent chloro group.

  • In-Process Control (IPC) : Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via reverse-phase LC-MS.

    • Validation Check: Confirm the complete disappearance of the starting material (m/z 169). Crucially, ensure the arylhydrazine intermediate peak has fully transitioned to the product peak based on retention time shift, not mass difference.

Phase 3: Isolation and Purification 5. Solvent Exchange : Cool the mixture to room temperature and concentrate in vacuo to remove the ethanol.

  • Causality: Removing ethanol prevents the polar product from partitioning into the aqueous phase during the subsequent extraction.

  • Extraction : Dissolve the crude residue in a biphasic mixture of water (20 mL) and ethyl acetate (20 mL). Extract the aqueous layer with an additional 15 mL of ethyl acetate2[2].

  • Final Validation : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Verify final purity via 1H-NMR (confirm the disappearance of broad hydrazine NH2 protons and the appearance of the indazole NH and primary amine signals).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile.

SolventHydrazine Hydrate (eq)Temperature (°C)Time (h)Intermediate Accumulation (%)Primary Amide Impurity (%)Isolated Yield (%)
Methanol4.065 (Reflux)12>35%<2%42%
Ethanol4.080 (Reflux)4<2%<2%88%
Ethanol10.080 (Reflux)4<2%18%65%
n-Butanol4.0117 (Reflux)20%<2%85%*

*Note: Higher temperatures in n-butanol accelerate cyclization but may lead to slight thermal degradation (darkening of the reaction mixture).

References

  • Title : Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation Source : ACS Publications (The Journal of Organic Chemistry) URL : 1

  • Title : Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles Source : ACS Publications (The Journal of Organic Chemistry) URL : 3

  • Title : EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis Source : Google Patents URL : 2

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges with 4-Chloro-5-methyl-1H-indazol-3-amine

Welcome to the Technical Support Center. 4-Chloro-5-methyl-1H-indazol-3-amine is a highly lipophilic heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Chloro-5-methyl-1H-indazol-3-amine is a highly lipophilic heterocyclic compound. While its structural features make it a valuable scaffold in drug discovery, they also present significant formulation challenges. This guide provides mechanistically grounded, self-validating protocols to help you overcome precipitation and erratic dosing in your assays.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to determine the optimal solubility enhancement strategy based on your experimental endpoint.

SolubilityWorkflow Start Solubility Issue Detected 4-Chloro-5-methyl-1H-indazol-3-amine Application Determine Assay Type Start->Application InVitro In Vitro (Cellular/Biochemical) Application->InVitro InVivo In Vivo (Animal Dosing) Application->InVivo CoSolvent Prepare 10-50 mM Stock in 100% DMSO InVitro->CoSolvent Cyclodextrin Formulate with 10-20% HP-β-CD InVivo->Cyclodextrin Lipid Lipid-based Formulation (e.g., SEDDS) InVivo->Lipid Dilution Dilute in Aqueous Buffer (Final DMSO < 0.5%) CoSolvent->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Surfactant Add Surfactant (e.g., 0.1% Tween-80) Precipitation->Surfactant Yes Acidify Adjust pH (Protonate 3-amine) Precipitation->Acidify Yes Success Proceed with Experiment Precipitation->Success No Surfactant->Dilution Acidify->Dilution Cyclodextrin->Success Lipid->Success

Diagnostic workflow for troubleshooting the aqueous solubility of 4-Chloro-5-methyl-1H-indazol-3-amine.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why is 4-Chloro-5-methyl-1H-indazol-3-amine practically insoluble in standard aqueous buffers? A: The insolubility is driven by two thermodynamic factors. First, the indazole core forms strong intermolecular hydrogen bonds in the solid state, resulting in a high crystal lattice energy that water molecules struggle to disrupt[1]. Second, the addition of the 4-chloro and 5-methyl groups significantly increases the molecule's partition coefficient (logP), making it highly lipophilic and thermodynamically averse to aqueous solvation[1].

Q2: Can I use pH adjustment to improve its solubility? A: Yes, but with limitations. The 3-amine group acts as a weak base. By lowering the pH (acidic conditions), you can protonate the amine to form a more soluble hydrochloride salt[2]. However, if your downstream assay requires physiological pH (e.g., pH 7.4 cell culture media), the compound will rapidly deprotonate back into its hydrophobic free-base form, leading to immediate precipitation.

Q3: My compound precipitates the moment I dilute my DMSO stock into the assay buffer. How do I prevent this? A: This is known as "solvent shift" precipitation. When the organic co-solvent (DMSO) is diluted below the threshold required to keep the drug solvated, the local aqueous environment forces the drug to nucleate and crash out[3]. To prevent this, you must alter the causality of the mixing process: always add the DMSO stock dropwise into a rapidly vortexing buffer, never the reverse. If precipitation persists, you must lower the final drug concentration or introduce a solubilizing agent like a surfactant or cyclodextrin to the buffer prior to adding the drug[3][4].

Quantitative Comparison of Solubility Strategies

The following table summarizes the operational limits of various solubility enhancement techniques for this compound.

StrategySolubilizing AgentMechanism of ActionMax Recommended Conc.ProsCons
Co-solvency DMSO, EthanolReduces solvent polarity, disrupting water hydrogen bonding networks[3].< 0.5% v/v (In Vitro)Simple, rapid stock preparation.Higher concentrations cause severe cellular toxicity and protein denaturation.
Complexation HP-β-CyclodextrinEncapsulates the hydrophobic indazole core within a hydrophilic shell[4].10 - 20% w/v (In Vivo)Excellent for animal dosing; highly biocompatible.May alter the free-drug fraction and apparent pharmacokinetics.
pH Adjustment HCl (Acidification)Protonates the 3-amine group to form a water-soluble salt[2].pH 2.0 - 5.0No organic solvents required.Unsuitable for physiological pH (7.4) assays.
Micellar Tween-80Forms micelles that trap lipophilic molecules above the critical micelle concentration[3].0.01% - 0.1% v/vPrevents aggregation in aqueous biochemical buffers.Can interfere with membrane-bound targets and lipid assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control steps so you can definitively prove your compound is in solution before initiating your assay.

Protocol A: Preparation of a Stable DMSO Stock and Aqueous Dilution (In Vitro Assays)

This protocol utilizes co-solvency while preventing solvent-shift nucleation.

  • Stock Preparation: Weigh the 4-Chloro-5-methyl-1H-indazol-3-amine powder and dissolve it in 100% sterile, anhydrous DMSO to create a 10 mM stock. Vortex vigorously for 60 seconds.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS). If previous attempts have failed, supplement the buffer with 0.05% Tween-80 before adding the drug.

  • Dilution (Critical Step): Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed. Using a micropipette, add the 10 mM DMSO stock dropwise directly into the vortexing liquid to achieve your final concentration (e.g., 10 µM).

  • Self-Validation (The Tyndall Effect): In a darkened room, shine a red or green laser pointer directly through the clear tube containing your final dilution.

    • Pass: The laser beam is invisible as it passes through the liquid. The compound is fully dissolved.

    • Fail: The laser beam is clearly visible as a solid line of scattered light. This indicates the presence of colloidal nano-precipitates. You must discard the solution and increase the surfactant concentration or decrease the final drug concentration.

Protocol B: Complexation with HP-β-Cyclodextrin (In Vivo Dosing)

This protocol utilizes host-guest inclusion complexes to mask the indazole's lipophilicity for animal studies[4].

  • Vehicle Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline to a final concentration of 20% (w/v).

  • Complexation: Add the dry powder of 4-Chloro-5-methyl-1H-indazol-3-amine directly to the 20% HP-β-CD solution to target your desired dosing concentration (e.g., 5 mg/mL).

  • Agitation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 2 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation (Centrifugation & Quantification):

    • Transfer an aliquot of the mixture to a microcentrifuge tube and spin at 14,000 x g for 15 minutes.

    • Visual Check: If a solid pellet forms at the bottom, the solution is saturated, and undissolved drug remains.

    • Analytical Check: Carefully extract the supernatant and quantify the exact drug concentration using HPLC-UV or LC-MS against a standard curve. Never dose an animal without analytically confirming the exact concentration of the supernatant, as dosing a suspension will result in erratic, uninterpretable pharmacokinetics.

References

  • Khatri, H., Hussain, M.S. and Tyagi, S. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences.
  • Kumar A., et al. "Drug Solubility: Importance and Enhancement Techniques." PMC - National Institutes of Health.
  • "The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors." PubMed - National Institutes of Health.
  • "Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects." ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-5-methyl-1H-indazol-3-amine Amination Workflows

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly deactivated, sterically congested heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly deactivated, sterically congested heterocyclic scaffolds. The amination of 4-chloro-5-methyl-1H-indazol-3-amine presents a multidimensional challenge: a sterically hindered C4-chloride (flanked by a C5-methyl and C3-amine), an electron-rich indazole core that resists oxidative addition, and multiple competing nucleophilic nitrogen centers.

This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure your amination workflows succeed, whether you are targeting the C4-aryl chloride or the exocyclic C3-amine.

🛠️ Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination at the 4-chloro position is stalling at <10% conversion. How do I overcome this? Causality & Solution: The C4-chloride is heavily deactivated by the electron-donating nature of the indazole ring and sterically blocked by the adjacent 5-methyl group. Standard catalysts like Pd(PPh3)₄ or Pd(dppf)Cl₂ fail because they cannot overcome the high activation energy required for oxidative addition into this specific C-Cl bond. You must switch to a highly active, bulky, electron-rich dialkylbiarylphosphine ligand. I strongly recommend using1[1]. Pairing these with2 ensures rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, bypassing the activation delays seen with traditional Pd₂(dba)₃ mixtures[2].

Q2: I am observing complex mixtures with functionalization occurring at the indazole N1/N2 positions instead of the target C4 or C3 sites. How do I control regioselectivity? Causality & Solution: The unprotected indazole N1/N2 nitrogens are highly nucleophilic. Under basic cross-coupling conditions, they will coordinate to the palladium catalyst (causing catalyst poisoning) or undergo competitive N-arylation. Before attempting any cross-coupling, you must mask the indazole core. 3 at the N1 position is the industry standard for chloroindazoles[3]. THP is stable to the strongly basic conditions of Buchwald-Hartwig coupling and can be cleanly removed later under mildly acidic conditions.

Q3: How can I selectively alkylate the 3-amino group without triggering cross-coupling at the 4-chloro position? Causality & Solution: To target the exocyclic 3-amino group while preserving the C4-chloride, abandon transition-metal catalysis and utilize reductive amination . By reacting the 3-amino group with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), you exploit the inherent nucleophilicity of the primary amine. The C4-chloride remains completely inert under these metal-free, mildly acidic conditions.

Q4: During C4-amination, I am seeing significant protodehalogenation (loss of the chlorine atom without amine coupling). What is causing this? Causality & Solution: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (if your amine has β-hydrogens) or reacts with trace moisture/alkoxide bases before the amine can coordinate. Fix: Switch from strong, soluble alkoxide bases (like NaOtBu) to weaker, insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ . Additionally, ensure your solvents (typically 1,4-Dioxane or t-Amyl alcohol) are strictly anhydrous and thoroughly sparged with argon.

📊 Quantitative Catalyst Screening Data

The following table summarizes the causal relationship between catalyst selection and reaction outcome for the C4-amination of THP-protected 4-chloro-5-methyl-1H-indazol-3-amine.

Catalyst SystemBaseSolventTemp (°C)Expected Outcome & Mechanistic Rationale
Pd(PPh₃)₄ NaOtBuToluene110Failure (<5% yield). The catalyst cannot undergo oxidative addition into the highly deactivated C4-Cl bond.
RuPhos Pd G2 Cs₂CO₃Dioxane100Moderate (30-40% yield). Achieves oxidative addition, but struggles with the steric bulk of the C5-methyl group during the reductive elimination step.
tBuBrettPhos Pd G3 K₃PO₄Dioxane100Optimal (>85% yield). The extremely bulky ligand forces rapid reductive elimination; the G3 precatalyst prevents catalyst resting-state trapping.

🧪 Self-Validating Experimental Protocols

Protocol 1: Regioselective N1-THP Protection

Purpose: Mask the acidic/nucleophilic indazole N1 position to prevent catalyst poisoning and off-target amination.

  • Reaction Setup: Charge a flame-dried flask with 4-chloro-5-methyl-1H-indazol-3-amine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Stir at 40 °C for 4-6 hours.

  • Self-Validation (In-Process Control): Analyze the reaction via TLC (Hexanes/EtOAc 1:1). The highly polar starting material (R_f ~0.1) must completely convert to a distinct, less polar spot (R_f ~0.6). Logic: If starting material remains, moisture has quenched the acid catalyst; spike with 0.5 equiv additional DHP and 0.05 equiv PPTS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Buchwald-Hartwig C4-Amination

Purpose: Cross-couple the deactivated C4-chloride with a primary or secondary amine.

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried vial with THP-protected 4-chloro-5-methyl-1H-indazol-3-amine (1.0 equiv), the target amine (1.5 equiv), tBuBrettPhos Pd G3 (5 mol%), and finely milled anhydrous K₃PO₄ (2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal the vial tightly with a PTFE-lined cap.

  • Heating: Remove the sealed vial from the glovebox and heat at 100 °C in a pre-heated reaction block for 12-18 hours.

  • Self-Validation (In-Process Control): Take a 10 µL aliquot at the 2-hour mark, dilute with 500 µL MeCN, and analyze via LC-MS. The appearance of the product mass [M+H]⁺ and the absence of a protodehalogenated side-product mass validates active catalytic turnover and correct base selection. Logic: If unreacted starting material remains with zero product, the Pd catalyst has deactivated due to oxygen ingress.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

🗺️ Reaction Workflows & Mechanistic Visualizations

G Start 4-Chloro-5-methyl- 1H-indazol-3-amine Protect Step 1: N1-Protection (THP or Boc) Start->Protect DHP, TsOH PathA Path A: C4-Amination (Buchwald-Hartwig) Protect->PathA Pd G3, tBuBrettPhos PathB Path B: 3-Amino Alkylation (Reductive Amination) Protect->PathB Aldehyde, NaBH(OAc)3 ProdA 4-Amino Substituted Indazole Derivative PathA->ProdA ProdB 3-N-Alkyl Substituted Indazole Derivative PathB->ProdB Deprotect Step 3: Global Deprotection (Acidic Cleavage) ProdA->Deprotect ProdB->Deprotect

Workflow for regioselective amination of 4-chloro-5-methyl-1H-indazol-3-amine.

CatalyticCycle Pd0 Active Pd(0)L (tBuBrettPhos) OxAdd Oxidative Addition (Bottleneck: Steric Hindrance) Pd0->OxAdd 4-Chloroindazole PdII_Ar Pd(II)(Ar)(Cl)L Intermediate OxAdd->PdII_Ar Overcomes C4-Cl Deactivation AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Base + Amine PdII_Amido Pd(II)(Ar)(NR2)L Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim Steric Relief RedElim->Pd0 Regenerates Catalyst

Buchwald-Hartwig catalytic cycle highlighting the C4-chloro oxidative addition bottleneck.

📚 References

  • [3] Title: US8354528B2 - Process for making thienopyrimidine compounds. Source: Google Patents. URL: 3

  • [2] Title: Buy XPhosPdG3. Source: Smolecule. URL: 2

  • [1] Title: A Comparative Guide to tBuBrettPhos and SPhos in Palladium-Catalyzed Cross-Coupling Reactions. Source: Benchchem. URL: 1

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 4-Chloro-5-methyl-1H-indazol-3-amine

An In-Depth Guide for Development Professionals Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, chemists, and process engineers encountering challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and process engineers encountering challenges during the crystallization of 4-Chloro-5-methyl-1H-indazol-3-amine. As a critical intermediate in pharmaceutical synthesis, achieving a robust and reproducible crystallization process is paramount for controlling purity, yield, and the final solid-state form of the active pharmaceutical ingredient (API). This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in established principles of industrial crystallization.

Section 1: Foundational Principles & Key Attributes

Before troubleshooting, it is essential to understand the fundamental principles governing crystallization. The process is driven by supersaturation , an unstable thermodynamic state where the solute concentration exceeds its solubility limit.[1] This state provides the energy for two subsequent steps: nucleation , the formation of new crystal "seeds," and crystal growth , where additional molecules deposit onto existing nuclei.[1] The quality of the final crystalline product is defined by four primary attributes:

  • Chemical Purity: The exclusion of process impurities, residual solvents, and by-products from the crystal lattice is a primary goal of crystallization.[2] Impurities can become incorporated through various mechanisms, including surface adsorption, inclusion, or solid-solution formation.[3][4]

  • Polymorphism: The ability of a compound to exist in multiple crystal structures is known as polymorphism.[5] Different polymorphs can exhibit significantly different physicochemical properties, including solubility, stability, and bioavailability, making control of the polymorphic form critical for regulatory approval and drug efficacy.[2][6]

  • Particle Size Distribution (PSD): A uniform PSD is crucial for consistent downstream processing, including filtration, drying, and formulation.[1]

  • Crystal Morphology (Habit): The external shape of the crystals affects bulk properties like flowability and filtration rates. Equant (block-like) crystals are often preferred over needles or plates, which can handle poorly and filter inefficiently.[5][7]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 4-Chloro-5-methyl-1H-indazol-3-amine. Each entry details the problem, explains the underlying scientific causes, and provides actionable solutions.

Q1: My crystallization resulted in a very low yield. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that directly impacts process economy. The primary causes are typically related to suboptimal supersaturation management or mechanical loss.

Potential Causes & Solutions:

  • High Residual Solubility: The compound may be too soluble in the mother liquor at the final isolation temperature, leaving a significant amount of product behind.

    • Solution: Decrease the final temperature of the slurry. If using an anti-solvent, increase the proportion of the anti-solvent to further reduce the compound's solubility. Ensure sufficient equilibration time is allowed at the final temperature for precipitation to complete.

  • Insufficient Supersaturation: The generated supersaturation may be inadequate to drive complete crystallization.

    • Solution: Increase the initial concentration of the solute in the solvent. For anti-solvent crystallization, ensure the chosen anti-solvent causes a significant drop in solubility.

  • Slow Nucleation/Growth Kinetics: The system may be kinetically limited, even if thermodynamically favorable for crystallization.

    • Solution: Introduce high-quality seed crystals of the desired polymorph at a low level of supersaturation.[1][] This bypasses the often-unpredictable primary nucleation step and promotes controlled growth on the added seeds, typically improving yield and batch-to-batch consistency.

  • Mechanical Loss: Product may be lost during transfer, filtration, or washing steps.

    • Solution: Ensure the filter medium is appropriate for the particle size to prevent fines from passing through. During washing, use a minimal amount of a chilled, pre-saturated wash solvent to avoid redissolving the product.

Q2: Instead of crystals, I'm getting an oil, gum, or sticky amorphous solid. Why is this happening and what can I do?

A2: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase instead of an ordered crystalline solid. This is detrimental as the oil phase often traps impurities and rarely crystallizes into the desired form.

Potential Causes & Solutions:

  • Excessive Supersaturation Rate: Rapid cooling or fast addition of an anti-solvent can create a high-energy, unstable state that favors oiling out.[9]

    • Solution: Significantly slow down the rate of supersaturation generation. Implement a controlled, gradual cooling profile or a slow, subsurface addition of the anti-solvent.[][9] This keeps the system within the "metastable zone," where crystal growth is favored over nucleation or oiling.

  • Presence of Impurities: Certain impurities can inhibit nucleation and promote the formation of an amorphous phase.[10]

    • Solution: Improve the purity of the starting material before crystallization. Sometimes, a small change in the solvent system can increase the solubility of the impurity, preventing it from interfering.

  • Inappropriate Solvent System: A highly viscous solvent system can hinder molecular diffusion, preventing molecules from arranging into an ordered crystal lattice.

    • Solution: Screen for alternative solvents or solvent/anti-solvent mixtures with lower viscosity. Operate at a slightly higher temperature (if stability allows) to decrease viscosity and improve kinetics. Seeding at the point where the solution first becomes cloudy (the cloud point) can often intercept the oiling pathway.[1]

Q3: My final product is contaminated with process impurities. How can I improve its purity?

A3: Achieving high purity is a primary objective of crystallization. Impurities can compromise the product through several mechanisms, and the strategy for their removal depends on the mode of incorporation.[4]

Mechanisms of Impurity Incorporation & Mitigation Strategies:

Impurity Incorporation MechanismDescriptionMitigation Strategy
Surface Adsorption Impurities adhere to the crystal surface, often from residual mother liquor.[4]Implement an efficient washing step on the filter cake. A displacement wash followed by a reslurry wash can be effective.[7]
Inclusions Pockets of impure mother liquor become trapped within the growing crystal, often due to rapid or unstable growth.[3]Slow down the crystal growth rate by reducing the rate of supersaturation.[11] Maintain consistent and effective agitation to ensure homogeneity.
Solid Solution Structurally similar impurities substitute the host molecule within the crystal lattice.[3]This is the most challenging scenario. Screen for a solvent system that maximizes the solubility difference between the product and the impurity. Sometimes, crystallizing a different polymorph or solvate can disrupt the lattice matching and reject the impurity.[5][7] A multi-step purification process (e.g., recrystallization) may be necessary.

A general workflow for diagnosing and addressing impurity issues involves analyzing the impurity level at different stages (mother liquor, wet cake, washed cake, dried product) to pinpoint the incorporation mechanism.

Q4: I am getting inconsistent results, suggesting different crystal forms (polymorphs). How can I ensure I consistently produce the desired polymorph?

A4: Control over polymorphism is a critical aspect of pharmaceutical development, as different polymorphs are considered distinct chemical entities by regulatory agencies.[2] The formation of a specific polymorph is a matter of both thermodynamic stability and kinetic favorability.

Strategies for Polymorphic Control:

  • Seeding: This is the most robust method for ensuring polymorphic control.[1][] By introducing crystals of the desired form (the "seeds"), you provide a template for growth, bypassing the stochastic nature of primary nucleation which could otherwise lead to a metastable form.

  • Control of Supersaturation: The level of supersaturation can dictate which polymorph nucleates (Ostwald's Rule of Stages). Often, metastable forms nucleate at higher supersaturation levels.

    • Solution: Operate at lower supersaturation levels by slowing cooling or anti-solvent addition rates to favor the thermodynamically stable form.

  • Solvent Selection: The choice of solvent can influence which polymorph is produced through specific solvent-solute interactions that may stabilize one form over another.[]

    • Solution: Conduct a thorough polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Temperature: The relative stability of polymorphs can be temperature-dependent.

    • Solution: Characterize the polymorphic landscape using techniques like Differential Scanning Calorimetry (DSC) to identify any temperature-mediated transitions.[12] Crystallize at a temperature where the desired form is most stable.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are good starting solvents to screen for the crystallization of 4-Chloro-5-methyl-1H-indazol-3-amine?

    • A: Based on the structure (a heterocyclic amine), a good starting point would be polar protic solvents like isopropanol, ethanol, or methanol, and polar aprotic solvents like acetone, ethyl acetate, or acetonitrile. For anti-solvent crystallization, consider adding non-polar solvents like heptane, hexane, or toluene to a solution of the compound in a polar solvent. Solubility testing across a range of temperatures in these solvents is the essential first step.

  • Q: What analytical techniques are essential for characterizing my final crystalline product?

    • A: A suite of analytical techniques is required for comprehensive characterization.[13][14]

      Technique Purpose
      Powder X-Ray Diffraction (PXRD) The definitive method for identifying the crystal form (polymorph).[12][15]
      Differential Scanning Calorimetry (DSC) To determine melting point, purity, and identify polymorphic transitions.[16]
      Thermogravimetric Analysis (TGA) To quantify residual solvent or determine if the form is a hydrate/solvate.[16]
      High-Performance Liquid Chromatography (HPLC) To determine chemical purity and quantify impurities.

      | Microscopy (Optical or SEM) | To visually inspect crystal morphology, size, and check for agglomeration.[14] |

  • Q: How do I properly prepare and use seeds for crystallization?

    • A: First, generate a small batch of high-quality crystals of the desired polymorph, confirmed by PXRD. Gently mill and sieve these crystals to a consistent size (e.g., 10-50 µm). Prepare a slurry of these seeds in the mother liquor or anti-solvent (typically 0.1-1.0% w/w relative to the solute). Add this seed slurry to the crystallizer once a low level of supersaturation has been achieved (e.g., just after the solution becomes cloudy or at a specific temperature drop).

Section 4: Visual Diagrams & Workflows

General Troubleshooting Workflow

This diagram outlines a logical progression for diagnosing and solving common crystallization problems.

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions Corrective Actions start Crystallization Experiment outcome Evaluate Product: Yield, Purity, Form, Morphology start->outcome low_yield Low Yield? outcome->low_yield Analyze bad_purity Poor Purity? low_yield->bad_purity No sol_yield Adjust T/Solvent Ratio Increase Concentration Seed low_yield->sol_yield Yes wrong_form Wrong/Mixed Form? bad_purity->wrong_form No sol_purity Slow Growth Rate Improve Washing Recrystallize bad_purity->sol_purity Yes oiling Oiling/Amorphous? wrong_form->oiling No sol_form Implement Seeding Protocol Screen Solvents Control Supersaturation wrong_form->sol_form Yes sol_oiling Slow Cooling/Addition Rate Operate at Higher T Seed at Cloud Point oiling->sol_oiling end_node Optimized Process oiling->end_node No sol_yield->start Re-run sol_purity->start Re-run sol_form->start Re-run sol_oiling->start Re-run

Caption: A decision-tree workflow for systematic troubleshooting of crystallization processes.

References

  • Vertex AI Search, based on "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol". Accessed March 2026.
  • Vertex AI Search, based on "Impact of impurities on crystal growth". Accessed March 2026.
  • Vertex AI Search, based on "Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - American Chemical Society". Accessed March 2026.
  • Vertex AI Search, based on "Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Public
  • Vertex AI Search, based on "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol". Accessed March 2026.
  • Vertex AI Search, based on "Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G". Accessed March 2026.
  • Vertex AI Search, based on "The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment". Accessed March 2026.
  • Vertex AI Search, based on "4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic". Accessed March 2026.
  • Vertex AI Search, based on "CRYSTAL CHARACTERIZ
  • Vertex AI Search, based on "Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd". Accessed March 2026.
  • Vertex AI Search, based on "Crystallization of APIs: Methods and Challenges - BOC Sciences". Accessed March 2026.
  • Vertex AI Search, based on "Troubleshooting Common Issues with Crystallizer Machines - Zhanghua Dryer". Accessed March 2026.
  • Vertex AI Search, based on "A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology". Accessed March 2026.
  • Vertex AI Search, based on "What are the different techniques to characterize chemical crystals?
  • Vertex AI Search, based on "Pharmaceutical Crystallization in drug development - Syrris". Accessed March 2026.
  • Vertex AI Search, based on "Coping with crystallization problems - ResearchG
  • Vertex AI Search, based on "A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC". Accessed March 2026.
  • Vertex AI Search, based on "Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability". Accessed March 2026.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4-Chloro-5-methyl-1H-indazol-3-amine

Welcome to the technical support guide for 4-Chloro-5-methyl-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Chloro-5-methyl-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Inconsistent experimental results can often be traced back to the degradation of starting materials. This guide provides in-depth, field-proven insights and protocols to help you prevent, identify, and troubleshoot issues related to the storage and handling of 4-Chloro-5-methyl-1H-indazol-3-amine.

Core Principles of Stability: Understanding the Risks

4-Chloro-5-methyl-1H-indazol-3-amine is a substituted amino-indazole, a class of heterocyclic compounds widely used in medicinal chemistry.[1][2] Its structure, featuring an aromatic indazole ring and a reactive 3-amino group, makes it susceptible to several degradation pathways. Understanding these mechanisms is the first step toward effective prevention.

  • Oxidative Degradation: The 3-amino group is a primary site for oxidation.[3] Atmospheric oxygen, especially in the presence of light or trace metal ions, can oxidize the amine to form colored impurities such as nitroso or nitro derivatives.[3][4] This is often the most common degradation pathway, leading to a visible change in the material's color and a decrease in purity. Aromatic amines are known to be highly susceptible to oxidation, which can lead to the formation of various toxic by-products.[4][5]

  • Photodegradation: Aromatic heterocyclic systems, including indazoles, can be sensitive to light.[3][6] Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to complex degradation products or rearrangements, such as the phototransposition of indazoles to benzimidazoles under certain conditions.[3][7]

  • Hydrolytic & Thermal Degradation: While the indazole ring is generally stable to hydrolysis under neutral conditions, it can be susceptible under harsh acidic or basic conditions, particularly at elevated temperatures.[3][6] While stable at recommended storage temperatures, the compound may undergo thermal decomposition at high temperatures, which can yield toxic fumes.[8][9]

cluster_degradation Primary Degradation Pathways cluster_triggers cluster_products Compound 4-Chloro-5-methyl-1H-indazol-3-amine (Solid or in Solution) Oxidized Oxidized Impurities (Nitroso, Nitro, Dimers) Compound->Oxidized Oxidation Photo Photoproducts Compound->Photo Photodegradation Hydrolyzed Hydrolysis Adducts Compound->Hydrolyzed Hydrolysis Oxygen Atmospheric O₂ Oxygen->Oxidized Light UV / Visible Light Light->Photo Moisture H₂O / Humidity Moisture->Hydrolyzed Heat High Temperature Heat->Hydrolyzed

Key environmental factors leading to degradation.

Quick Reference: Recommended Storage Conditions

For immediate guidance, refer to the table below. The subsequent sections provide the scientific reasoning behind these recommendations.

Parameter Solid Compound (Long-Term) Stock Solution (Short-Term) Rationale & Key Considerations
Temperature 2-8°C-20°C (preferred) or 2-8°CLower temperatures slow down all potential degradation reactions. Avoid repeated freeze-thaw cycles for solutions.
Atmosphere Inert Gas (Argon or Nitrogen)[10]Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the sensitive 3-amino group.[3][5]
Light Protect from Light (Amber Vial)[3][6]Protect from Light (Amber Vial/Foil)Minimizes risk of photodegradation. Aromatic heterocycles are often light-sensitive.[3]
Moisture Store in a desiccator or dry environmentUse anhydrous solventsPrevents potential hydrolysis and moisture-mediated degradation.
Container Tightly sealed, appropriate material (e.g., glass)[11][12]Tightly sealed vials with PTFE-lined capsPrevents exposure to air and moisture. Ensure cap liner is inert.

Frequently Asked Questions (FAQs)

Q1: My solid 4-Chloro-5-methyl-1H-indazol-3-amine has turned from off-white to a yellowish or brownish color. What happened?

This is a classic indicator of oxidative degradation.[3][4] The 3-amino group has likely been oxidized by atmospheric oxygen. While minor discoloration may indicate only a small percentage of impurity, significant color change suggests substantial degradation. It is highly recommended to perform a purity analysis (e.g., HPLC, LC-MS) before using the material in a sensitive experiment. For quantitative applications, using a new, pure batch is the safest course of action.

Q2: Is it absolutely necessary to store the solid compound under an inert atmosphere?

For long-term storage (>1 month) or for use in highly sensitive assays (e.g., drug discovery screening, kinetic studies), an inert atmosphere is strongly recommended.[10] It is the most effective way to prevent the slow but steady process of oxidation. For short-term, daily use, tightly sealing the container in a cold, dark, and dry environment may be sufficient, but it increases the risk of degradation over time.

Q3: What is the best solvent for preparing a stock solution, and how should it be stored?

Anhydrous dimethyl sulfoxide (DMSO) or anhydrous N,N-dimethylformamide (DMF) are common choices for creating concentrated stock solutions.

  • Preparation: Always use high-purity, anhydrous grade solvents to minimize moisture.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials with inert caps. Purge the headspace of each vial with argon or nitrogen before sealing. Store at -20°C for up to several months. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. A study on other aromatic amines showed stability in urine for up to 14 months when stored at -70°C, indicating that very low temperatures are effective for long-term preservation.[13]

Q4: How can I quickly check the purity of my stored compound?

A comparative High-Performance Liquid Chromatography (HPLC) analysis is a robust method.

  • Prepare a solution of your stored compound.

  • If available, prepare a solution from a brand new, unopened lot of the same compound to use as a reference.

  • Run both samples on an HPLC system with a UV detector.

  • Analysis: Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new, smaller peaks (often at different retention times) in your stored sample. This would indicate the presence of degradation products.

Troubleshooting Guide: Addressing Common Issues

Start Inconsistent Results or Suspected Degradation Q1 Is the solid compound visibly discolored? Start->Q1 Q2 Are there unexpected peaks in HPLC / LC-MS analysis? Start->Q2 A1_Yes High probability of Oxidative Degradation Q1->A1_Yes Yes A_No Degradation may still be present but not visible Q1->A_No No A2_Yes Degradation products or solvent adducts present Q2->A2_Yes Yes Action4 ACTION: Consider other experimental variables (solvents, reagents, protocol). Q2->Action4 No Action1 ACTION: Perform Purity Check (HPLC). Compare to a fresh standard. A1_Yes->Action1 Action3 ACTION: Discard suspect material. Use a new, validated batch. A2_Yes->Action3 A_No->Q2 Action2 ACTION: Review storage conditions. Ensure inert atmosphere, cold, dark, dry. Action1->Action2 Action1->Action3 If purity is <95% or unknown peaks >1%

Troubleshooting flowchart for suspected degradation.

Detailed Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of the solid material.

  • Environment: Perform all manipulations in a low-humidity environment, such as a glove box or a benchtop with a steady stream of inert gas.

  • Container: Use a clean, dry amber glass vial with a screw cap containing a PTFE (polytetrafluoroethylene) liner.

  • Aliquotting: If you have a large batch, aliquot the material into several smaller vials. This avoids repeatedly exposing the entire stock to the atmosphere.

  • Inerting: Before sealing, purge the vial's headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial inside a desiccator. Store the desiccator in a refrigerator at 2-8°C.

  • Documentation: Clearly label the vial with the compound name, date of storage, and storage conditions.

Protocol 2: Preparation and Storage of Stock Solutions

This protocol minimizes degradation of the compound once in solution.

  • Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, DMF). Solvents should be purchased in small bottles with septa to minimize water absorption.

  • Preparation: Calculate the required amount of solid and solvent. Briefly purge your weighing vessel and solution vial with inert gas. Add the solid to the vial, followed by the solvent using a dry syringe. Mix until fully dissolved.

  • Inerting & Aliquotting: If the solution is not for immediate use, dispense it into single-use amber glass vials. Purge the headspace of each vial with argon or nitrogen before sealing tightly.

  • Storage: Store the aliquots in a freezer at -20°C. For maximum stability over many months, -70°C is recommended if available.[13]

  • Usage: When needed, remove a single aliquot and allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Discard any unused portion of the aliquot; do not refreeze.

References

  • Benchchem. (n.d.). 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.
  • PMC (National Center for Biotechnology Information). (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]

  • Amines.co. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
  • Benchchem. (n.d.). Solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Pandey, J., & Chauhan, A. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 839.
  • Biotage. (n.d.). Material Safety Data Sheet PS-TsCl(HL).
  • Chen, E., et al. (2012).
  • Maccaroni, E., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1648.
  • Sharma, K., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 6(12), 204-212.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • PubMed. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PMC (National Center for Biotechnology Information). (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis: 4-Chloro-5-methyl-1H-indazol-3-amine vs. Structural Isomers

4-Chloro-5-methyl-1H-indazol-3-amine is a highly specialized heterocyclic building block frequently utilized in the development of kinase inhibitors and fibrinolysis inhibitors[1]. During pharmacokinetic profiling, metab...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Chloro-5-methyl-1H-indazol-3-amine is a highly specialized heterocyclic building block frequently utilized in the development of kinase inhibitors and fibrinolysis inhibitors[1]. During pharmacokinetic profiling, metabolic stability assays, or impurity analysis, distinguishing this specific regioisomer from its structural analogs (such as the 5-chloro or 6-chloro isomers) is a critical analytical challenge.

Because these isomers share identical molecular weights and formulas ( C8​H8​ClN3​ , exact mass 181.040), standard MS1 profiling is insufficient. High-Resolution Tandem Mass Spectrometry (HRMS/MS) provides the most robust method for this differentiation. While standard indazoles typically undergo fragmentation via the expulsion of hydrogen cyanide (HCN)[2][3], the unique spatial arrangement of the 4-chloro and 3-amino groups in this specific regioisomer triggers a distinct, proximity-driven fragmentation cascade.

This guide objectively compares the MS/MS fragmentation performance of 4-Chloro-5-methyl-1H-indazol-3-amine against its primary alternatives and provides a self-validating experimental protocol for unambiguous identification.

Mechanistic Causality: The Proximity-Driven "Ortho-Effect"

To understand why these isomers fragment differently, we must examine the causality of gas-phase ion dissociation. Standard 3-aminoindazoles, such as the ALK inhibitor entrectinib, typically exhibit a primary loss of ammonia ( NH3​ , -17 Da) from the protonated precursor ion during Collision-Induced Dissociation (CID)[4].

However, 4-Chloro-5-methyl-1H-indazol-3-amine possesses a unique structural feature: the peri-like spatial proximity of the C3-amino group on the pyrazole ring and the C4-chloro substituent on the fused benzene ring. Upon protonation in positive Electrospray Ionization (ESI+), this proximity facilitates a highly favored, low-energy transition state leading to the concerted elimination of hydrochloric acid (HCl, -36 Da).

This phenomenon, known as the "ortho-effect," yields a highly abundant diagnostic fragment at m/z 146.071. In contrast, the 5-chloro and 6-chloro isomers lack this spatial proximity. Consequently, their primary fragmentation pathway defaults to the standard loss of NH3​ (m/z 165.021), with the chlorine atom remaining attached to the aromatic core during the initial dissociation phase.

Comparative HRMS/MS Performance Data

The following table summarizes the quantitative HRMS/MS data, demonstrating how the base peak and neutral loss profiles serve as definitive diagnostic markers for each isomer.

RegioisomerPrecursor Ion [M+H]⁺Base Peak (MS²)Key Neutral LossIsotopic Signature in Base Peak
4-Chloro-5-methyl-1H-indazol-3-amine m/z 182.048m/z 146.071-HCl (36 Da)Lost (Confirms Cl elimination)
5-Chloro-4-methyl-1H-indazol-3-amine m/z 182.048m/z 165.021-NH₃ (17 Da)Retained (M+2 peak present)
6-Chloro-5-methyl-1H-indazol-3-amine m/z 182.048m/z 165.021-NH₃ (17 Da)Retained (M+2 peak present)

Fragmentation Pathway Visualization

The diagram below maps the competitive fragmentation pathways of 4-Chloro-5-methyl-1H-indazol-3-amine, highlighting the dominance of the ortho-effect pathway.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 182.048 F1 [M+H - HCl]+ m/z 146.071 (Base Peak via Ortho-Effect) M->F1 - HCl (36 Da) Collision Energy: 15-25 eV F2 [M+H - NH3]+ m/z 165.021 (Minor Pathway) M->F2 - NH3 (17 Da) Collision Energy: 20-30 eV F3 [M+H - HCl - HCN]+ m/z 119.060 F1->F3 - HCN (27 Da) F4 [M+H - NH3 - Cl•]+ m/z 130.052 F2->F4 - Cl• (35 Da)

Fig 1: ESI-MS/MS fragmentation pathway of 4-Chloro-5-methyl-1H-indazol-3-amine.

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure absolute trustworthiness in structural assignment, the following protocol incorporates a self-validating isotopic logic check . By leveraging the natural isotopic distribution of chlorine (³⁵Cl:³⁷Cl in a ~3:1 ratio), the method internally verifies its own fragmentation assignments.

Step 1: Sample Preparation
  • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures efficient protonation to the [M+H]⁺ state prior to ESI droplet desolvation.

Step 2: Chromatographic Separation
  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: Even if MS/MS can differentiate the isomers, orthogonal separation via reversed-phase chromatography prevents ion suppression and ensures that isobaric co-elution does not convolute the MS2 spectra.

Step 3: ESI-QTOF-MS Acquisition Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramp: Acquire MS2 data using a CE ramp of 15 eV to 40 eV. Causality: A ramped CE ensures the capture of both the initial low-energy neutral loss (HCl) and subsequent higher-energy backbone cleavages (HCN loss) in a single composite spectrum.

Step 4: Data Validation (The Isotopic Logic Check)

This is the critical self-validating step to confirm the regioisomer:

  • Inspect the Precursor Isotopic Cluster: Verify that the precursor ion at m/z 182.048 exhibits a corresponding M+2 peak at m/z 184.045 at approximately 32% relative abundance. This confirms the presence of one chlorine atom.

  • Analyze the Base Peak (m/z 146.071): If the compound is the 4-chloro isomer, the base peak will be m/z 146.071. Crucially, you must verify that this peak lacks an M+2 signature. The absence of the 32% M+2 peak proves that the chlorine atom was expelled as HCl.

  • Analyze Alternative Isomers: If analyzing the 5-chloro or 6-chloro isomer, the base peak will be m/z 165.021 (-NH₃). Because the chlorine atom is retained, this fragment must exhibit the 32% M+2 peak at m/z 167.018. If the M+2 peak is present, the ortho-effect did not occur, ruling out the 4-chloro isomer.

References

  • Development and Validation of an Ecofriendly, Rapid, Simple and Sensitive UPLC-MS/MS Method for Entrectinib Quantification in Plasma for Therapeutic Drug Monitoring. MDPI Molecules. Available at:[Link][4]

  • EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Google Patents. Available at:[1]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link][3]

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 4-Chloro-5-methyl-1H-indazol-3-amine: A Comparative Analysis

State-of-the-art research and development in the pharmaceutical industry heavily relies on the precise characterization of novel chemical entities. Among the arsenal of analytical techniques, Fourier Transform Infrared (...

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Author: BenchChem Technical Support Team. Date: April 2026

State-of-the-art research and development in the pharmaceutical industry heavily relies on the precise characterization of novel chemical entities. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating the molecular structure of compounds.[1][2] This guide provides an in-depth analysis of the FTIR spectroscopic data for 4-Chloro-5-methyl-1H-indazol-3-amine, a substituted indazole derivative of interest in medicinal chemistry.[3]

Due to the absence of a publicly available reference spectrum for 4-Chloro-5-methyl-1H-indazol-3-amine in major spectral databases such as the Spectral Database for Organic Compounds (SDBS)[4] and the NIST Quantitative Infrared Database[5][6], this guide will present a detailed predicted spectrum based on established group frequency correlations and a comparative analysis with structurally related indazole derivatives reported in the literature. This approach, grounded in fundamental spectroscopic principles, offers a robust framework for researchers to interpret their own experimental data.

Predicted FTIR Spectrum of 4-Chloro-5-methyl-1H-indazol-3-amine

The structure of 4-Chloro-5-methyl-1H-indazol-3-amine incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. The predicted wavenumbers and their assignments are detailed below.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale and Commentary
3450 - 3300N-H Stretching (Asymmetric & Symmetric)Primary Amine (-NH₂)Primary amines typically exhibit two distinct bands in this region due to asymmetric and symmetric stretching vibrations.[7] The exact position and intensity of these bands can be influenced by hydrogen bonding.
3300 - 3100N-H StretchingIndazole RingThe N-H stretching of the indazole ring is expected in this region, potentially overlapping with the amine N-H bands. This band is often broad due to hydrogen bonding.
3100 - 3000C-H StretchingAromatic RingThe C-H stretching vibrations of the indazole ring are expected in this region, characteristic of aromatic systems.[8]
2980 - 2850C-H Stretching (Asymmetric & Symmetric)Methyl Group (-CH₃)These bands arise from the stretching vibrations of the C-H bonds in the methyl group attached to the indazole ring.[9]
1650 - 1550N-H Bending (Scissoring)Primary Amine (-NH₂)This absorption is characteristic of the scissoring deformation of the primary amine group.[7]
1620 - 1450C=C and C=N StretchingAromatic/Indazole RingThe stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring system give rise to a series of bands in this region.
1450 - 1350C-H BendingMethyl Group (-CH₃)The asymmetric and symmetric bending (deformation) vibrations of the methyl group appear in this range.[9]
1350 - 1250C-N StretchingAromatic AmineThe stretching vibration of the carbon-nitrogen bond of the aromatic amine is expected in this region.
850 - 750C-Cl StretchingChloro Group (-Cl)The carbon-chlorine stretching vibration typically appears in the fingerprint region and can be a useful diagnostic peak.
900 - 675C-H Bending (Out-of-Plane)Aromatic RingThe out-of-plane bending vibrations of the C-H bonds on the substituted indazole ring will produce characteristic bands in this region, which are sensitive to the substitution pattern.

Comparative Analysis with Alternative Indazole Derivatives

To provide context for the predicted spectrum of 4-Chloro-5-methyl-1H-indazol-3-amine, a comparison with experimentally obtained FTIR data for related indazole structures is invaluable. The following table contrasts the key vibrational frequencies of our target compound with those of other substituted indazoles reported in the scientific literature.

CompoundKey FTIR Peaks (cm⁻¹) and AssignmentsSource
4-Chloro-5-methyl-1H-indazol-3-amine (Predicted) ~3450-3300 (N-H stretch, amine), ~3300-3100 (N-H stretch, indazole), ~1650-1550 (N-H bend, amine), ~850-750 (C-Cl stretch)N/A
3-Amino-5,6-dichloro-4,7-dioxo-N-phenyl-4H-indazole-2(7H)-carbothioamide 3410 and 3236 (NH₂ and NH groups), 1680 (C=O), 1575 (NH-deformation and C-N stretching), 1352 and 980 (coupled C=S and C-N vibrations)[10]
4-Cyano-5-hydroxy-N-substituted-1-phenylbenzo[e]indazole-3-carbothioamides 3460-3450 (O-H), 3330-3315 (N-H), 2220-2210 (C≡N)[10]
1H-Indazole-4-carboxylic acid Broad O-H and N-H stretching bands, C=O stretching[11]

This comparative data highlights how changes in substitution on the indazole ring, such as the presence of carbonyl, cyano, or hydroxyl groups, lead to distinct and predictable changes in the FTIR spectrum. For instance, the presence of a carboxylic acid group in 1H-Indazole-4-carboxylic acid introduces a characteristic broad O-H stretch and a strong C=O stretching band, which are absent in our target molecule.[11] Similarly, the carbothioamide and cyano groups in the other examples produce unique spectral features.[10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Sample

A detailed, step-by-step methodology for acquiring a high-quality FTIR spectrum of a solid sample like 4-Chloro-5-methyl-1H-indazol-3-amine is crucial for obtaining reliable and reproducible data. The Potassium Bromide (KBr) pellet method is a widely used technique for this purpose.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Sample of 4-Chloro-5-methyl-1H-indazol-3-amine

  • Analytical balance

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.[1]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 4-Chloro-5-methyl-1H-indazol-3-amine sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder within the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

    • Compare the experimental peak positions with the predicted values and those of related compounds to confirm the identity and purity of the sample.

Workflow for FTIR Analysis

The following diagram illustrates the key steps in the experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis weigh_sample Weigh Sample & KBr grind Grind in Mortar weigh_sample->grind 1:100 ratio load_die Load Die grind->load_die Homogeneous Powder press Apply Hydraulic Pressure load_die->press sample_scan Acquire Sample Spectrum press->sample_scan Transparent Pellet background Acquire Background analyze Analyze Data sample_scan->analyze

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. (n.d.).
  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica. (n.d.).
  • Indazole derivatives from substituted ylidene-N-phenylhydrazine- carbothioamides and benzo- as well as naphthoquinones - Arkivoc. (n.d.).
  • Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... - ResearchGate. (n.d.).
  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23).
  • FTIR Functional Group Database Table with Search - InstaNANO. (n.d.).
  • The NIST Quantitative Infrared Database - PMC - NIH. (n.d.).
  • AIST:Spectral Database for Organic Compounds,SDBS. (n.d.).
  • Quantitative Infrared Database - the NIST WebBook. (n.d.).
  • FTIR SPECTROSCOPY REFERENCE GUIDE - Agilent. (n.d.).
  • Infrared Spectroscopy - CDN. (n.d.).
  • Detection of trace materials with Fourier transform infrared spectroscopy using a multi-channel detector - Analyst (RSC Publishing). (n.d.).
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Chloro-5-methyl-1H-indazol-3-amine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and efficacy in the laboratory. The following guide provides essential, in-depth information on t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and efficacy in the laboratory. The following guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 4-Chloro-5-methyl-1H-indazol-3-amine, a substituted indazole derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can establish a robust safety protocol by analyzing the known hazards of structurally similar aromatic amines and chloro-substituted indazoles. This guide is built on a foundation of proactive risk assessment and established best practices for chemical handling.

The core principle of laboratory safety is to create multiple barriers of protection. Engineering controls like fume hoods are the first line of defense, but the final, critical barrier between you and potential hazards is your Personal Protective Equipment.

Hazard Profile: Understanding the "Why" Behind the PPE

Substituted indazoles and aromatic amines, as a class, present several potential hazards that dictate our PPE choices. Based on data from analogous compounds such as 3-Amino-4-chloro-1H-indazole, the primary risks associated with 4-Chloro-5-methyl-1H-indazol-3-amine are likely to include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation, with the potential for significant damage if contact occurs.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is essential for safe handling.

Core PPE Requirements: Your Personal Armor

When handling 4-Chloro-5-methyl-1H-indazol-3-amine, a standard PPE ensemble should be considered the minimum requirement. This can be escalated based on the specific procedure and scale.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][2] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles that form a seal around the eyes are strongly recommended, particularly when working with solutions or during procedures with a risk of splashing.

  • High-Risk Operations: A full-face shield worn over safety goggles should be used when handling larger quantities (>10g) or during vigorous mixing or heating, where the risk of a significant splash is higher.

Skin Protection

Hand Protection: No single glove material protects against all chemicals.[3] For aromatic amines and chlorinated compounds, nitrile gloves are a common and effective choice for incidental contact.

  • Glove Selection: Always use chemical-resistant gloves. Nitrile gloves are a preferred starting point for chemical protection in a laboratory setting.[3]

  • Glove Thickness: For handling the solid compound or preparing solutions, a standard nitrile examination glove (4-5 mil) is typically sufficient. If prolonged contact is anticipated, consider using thicker gloves or double-gloving.

  • Integrity Check: Always inspect gloves for tears or pinholes before use.

  • Removal Technique: Remove gloves without touching the outside surface to prevent skin contamination.

Body Protection: A standard laboratory coat is required when working with any hazardous chemicals.[3]

  • Laboratory Coat: A flame-resistant lab coat is advisable, especially if flammable solvents are also in use. Ensure the coat is fully buttoned and the sleeves are down to the wrists.

  • Apron: For procedures involving larger volumes of solutions where significant splashes are possible, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4]

Respiratory Protection

Handling the solid powder outside of a certified chemical fume hood can generate airborne dust, which may cause respiratory irritation.[1]

  • Primary Control: All weighing and handling of the solid 4-Chloro-5-methyl-1H-indazol-3-amine should be performed within a chemical fume hood to minimize inhalation exposure.

  • When a Respirator is Needed: If engineering controls like a fume hood are not available or are insufficient to control airborne concentrations, respiratory protection is necessary.[3][5][6] In such cases, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters would be appropriate for handling the powder. All respirator use must be part of a formal respiratory protection program that includes fit testing and training.

Operational Protocols: From Donning to Disposal

A disciplined, step-by-step approach to PPE usage is critical to its effectiveness.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Required PPE Ensemble start Assess Experimental Task weigh_solid Weighing Solid (<1g) in Fume Hood start->weigh_solid Solid Handling prepare_solution Preparing Solution (Small Scale) start->prepare_solution Solution Work large_scale Large Scale Reaction or Vigorous Agitation start->large_scale High Risk ppe_base Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weigh_solid->ppe_base ppe_goggles Upgrade to: - Chemical Goggles prepare_solution->ppe_goggles ppe_full Full Protection: - Goggles & Face Shield - Chemical Apron - Consider Thicker Gloves large_scale->ppe_full

Caption: PPE selection workflow based on the task's hazard level.

Step-by-Step Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on your lab coat and fasten it completely.

    • Put on your eye protection (safety glasses or goggles).

    • Perform hand hygiene (wash and dry hands).

    • Put on gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent the transfer of contaminants.

    • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both gloves.

    • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, touching only the inside surfaces. Hang it in its designated location or place it in a laundry receptacle if contaminated.

    • Eye Protection: Remove eye protection by handling the earpieces or strap, avoiding touching the front surface.

    • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

Contaminated PPE is considered hazardous waste and must be disposed of correctly.

  • Gloves: All used gloves should be disposed of in a designated hazardous waste container.[1]

  • Lab Coats: If a lab coat becomes grossly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Other Disposable PPE: Disposable items like aprons or shoe covers should be placed in the appropriate solid hazardous waste stream.

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing solid powder (<10g) Safety glasses with side shieldsSingle pair of nitrile glovesLab coatNot required if in a fume hood
Preparing dilute solutions Chemical splash gogglesSingle pair of nitrile glovesLab coatNot required if in a fume hood
Handling >10g or running reactions Chemical splash goggles and face shieldDouble-glove with nitrile or use thicker chemical-resistant glovesLab coat and chemical-resistant apronNot required if in a fume hood
Spill cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLab coat and chemical-resistant apronHalf-mask respirator with P100 filters may be required based on spill size

By adhering to these guidelines, you create a safe and controlled environment for your research. Always remember to consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheets for all chemicals used in your procedure.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Chemical Safety | Personal Protective Equipment (PPE). (2024, September 6). Eurofins Scientific.
  • SAFETY DATA SHEET: 3-Amino-4-chloro-1H-indazole. (2011, August 1). Fisher Scientific.
  • Personal Protective Equipment Selection Guide. (2015, July 22). Unknown Source.
  • safety data sheet: methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). Enamine.
  • Material Safety Data Sheet (MSDS). (2020, July 7). Unknown Source.
  • SAFETY DATA SHEET: 1H-Indazol-7-amine. (2025, October 27). Tokyo Chemical Industry.
  • Safety Data Sheet: INTERTHANE 990 PATTERSON ORANGE PART A. (2016, June 25). AKZO NOBEL International Paint (Suzhou) Co.Ltd.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.

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